molecular formula C9H7N3O2 B8794258 4-Hydroxyquinazoline-2-carboxamide

4-Hydroxyquinazoline-2-carboxamide

カタログ番号: B8794258
分子量: 189.17 g/mol
InChIキー: NEAVOMKVDBRKGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Hydroxyquinazoline-2-carboxamide is a high-purity chemical compound serving as a privileged scaffold in modern medicinal chemistry and drug discovery research. This quinazoline derivative is a key intermediate for constructing novel molecules targeting a range of therapeutic areas. Recent scientific investigations highlight its significant value in developing agents to combat multidrug-resistant bacteria. Specifically, derivatives based on the 4-hydroxyquinazoline-2-carboxamide structure have been designed as potent efflux pump inhibitors, targeting the AcrB protein to reverse bacterial resistance to existing antibiotics . Furthermore, research has demonstrated that 4-hydroxyquinazoline carboxamide analogues exhibit promising vasorelaxant properties. In studies on pre-contracted rat aorta tissue, these compounds showed smooth muscle relaxation effects, with some exhibiting higher potency than the standard drug Doxazosin, indicating potential for cardiovascular research . The structural motif of 4-hydroxyquinazoline also serves as a critical core in computer-aided drug design for identifying novel inhibitors of bacterial DNA gyrase subunit B (GyrB), a validated target for new antibiotics against strains like methicillin-resistant S. aureus (MRSA) . This product is offered for research purposes as a building block to develop multi-target therapeutic agents. It is supplied with guaranteed high purity and stability. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

特性

分子式

C9H7N3O2

分子量

189.17 g/mol

IUPAC名

4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C9H7N3O2/c10-7(13)8-11-6-4-2-1-3-5(6)9(14)12-8/h1-4H,(H2,10,13)(H,11,12,14)

InChIキー

NEAVOMKVDBRKGY-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)N

製品の起源

United States
Foundational & Exploratory

4-Hydroxyquinazoline-2-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Pharmacological Applications[1][2]

Executive Summary

4-Hydroxyquinazoline-2-carboxamide (more accurately described in its dominant tautomeric form as 4-oxo-3,4-dihydroquinazoline-2-carboxamide ) is a critical heterocyclic scaffold in medicinal chemistry.[1][2] It serves as a pharmacophore for a wide array of bioactive agents, including PARP inhibitors, antimalarials, and bacterial efflux pump (AcrB) inhibitors.[1][2] This guide provides a rigorous technical analysis of its structural dynamics, synthetic pathways, and physicochemical properties, designed for researchers in drug discovery and organic synthesis.[1]

Structural Analysis & Tautomerism

The nomenclature "4-hydroxy" is historically common but chemically misleading in the solid state and polar solvents.[1][2] The quinazoline core undergoes lactam-lactim tautomerism.[1][2]

  • Lactim Form (Enol): 4-Hydroxyquinazoline-2-carboxamide.[1][2] Aromatic pyrimidine ring.[2][3] Favored only in rare conditions (e.g., gas phase or specific non-polar interactions).[1][2]

  • Lactam Form (Keto): 4-Oxo-3,4-dihydroquinazoline-2-carboxamide.[1][2] This is the thermodynamically stable congener due to the strong amide resonance stabilization.[1][2]

Key Structural Features:

  • H-Bond Donor/Acceptor: The C2-carboxamide group (

    
    ) and the N3-H/C4=O motif create a "donor-acceptor-donor" motif, ideal for binding in enzyme pockets (e.g., kinase hinge regions).[1]
    
  • Planarity: The fused benzene and pyrimidine rings create a flat, intercalating structure.[2]

Diagram: Tautomeric Equilibrium & Functional Sites

Tautomerism cluster_features Pharmacophoric Features (Lactam) Lactim Lactim Form (4-Hydroxy) Less Stable Lactam Lactam Form (4-Oxo-3,4-dihydro) Dominant Species Lactim->Lactam Tautomerization (Solid State/Polar Solvent) H_Bond H-Bond Network (C2-CONH2 + N3-H) Lactam->H_Bond Pi_Stack Pi-Stacking Core (Quinazoline Ring) Lactam->Pi_Stack

Caption: The equilibrium heavily favors the 4-oxo (lactam) tautomer, which presents specific hydrogen-bonding vectors for biological targets.[1][2]

Physicochemical Properties

The following data aggregates experimental values for the core scaffold and close derivatives (e.g., ethyl ester or hydrazide analogs) where the unsubstituted amide data is chemically inferred.

PropertyValue / CharacteristicContext/Notes
Molecular Formula

Molecular Weight 189.17 g/mol
CAS Number 53115-17-6 (N-methyl derivative)29113-33-5 (Ethyl ester precursor)Unsubstituted amide is often synthesized in situ or cited as an intermediate.[1][2]
Melting Point > 230 °C (Decomposes)High MP due to extensive intermolecular H-bonding (dimer formation).[1][2]
Solubility Low in Water; High in DMSO, DMFThe planar stacking and H-bonds reduce aqueous solubility.[1][2]
pKa (N3-H) ~9.5 - 10.5Weakly acidic; can be deprotonated by strong bases (

,

).[1][2]
UV

~280 nm, ~320 nmCharacteristic quinazolinone absorption.[2]
Synthetic Methodologies

The most robust synthesis utilizes 2-aminobenzamide as the starting material.[1][2] This route avoids harsh conditions and allows for late-stage diversification.[2]

Protocol A: Cyclization via Diethyl Oxalate (The "Oxalyl" Route)

This is the industry-standard approach for generating the 2-carboxamide functionality.[1][2]

  • Step 1: Ester Formation

    • Reagents: 2-Aminobenzamide (1.0 eq), Diethyl oxalate (1.5 eq).

    • Conditions: Reflux in ethanol or neat at 140–160°C.

    • Mechanism: Acylation of the primary amine followed by intramolecular cyclization (nucleophilic attack of the amide nitrogen on the oxalate carbonyl).[1][2]

    • Product: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.[1][2]

    • Note: This intermediate precipitates upon cooling and is widely available (CAS 29113-33-5).[1][2]

  • Step 2: Ammonolysis (Amide Formation) [1][2]

    • Reagents: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, Ammonia (

      
       in MeOH or aqueous 
      
      
      
      ).[1][2]
    • Conditions: Stir at RT for 12–24h or mild heating (50°C) in a sealed vessel.

    • Workup: The product usually precipitates as a white solid.[2] Filter, wash with cold ethanol, and dry.[2]

Diagram: Synthetic Pathway

Synthesis Start 2-Aminobenzamide Intermediate Ethyl 4-oxo-3,4-dihydroquinazoline- 2-carboxylate Start->Intermediate Cyclization Reagent1 + Diethyl Oxalate (Reflux) Product 4-Oxo-3,4-dihydroquinazoline- 2-carboxamide Intermediate->Product Nucleophilic Substitution Reagent2 + NH3 / MeOH (Ammonolysis)

Caption: Two-step synthesis from 2-aminobenzamide yielding the target carboxamide via an ester intermediate.

Pharmacological Applications & SAR

The 4-hydroxyquinazoline-2-carboxamide scaffold is a "privileged structure" in drug design, capable of binding to diverse biological targets.

A. Bacterial Efflux Pump Inhibition (AcrB)

Multi-drug resistance (MDR) in Gram-negative bacteria is often driven by the AcrAB-TolC efflux pump.[1][2]

  • Mechanism: Derivatives of quinazoline-2-carboxamide bind to the hydrophobic trap of the AcrB transporter.[1][2]

  • SAR Insight: Substitution at the 4-position (replacing the oxo/hydroxy with an amine) or extending the 2-carboxamide with lipophilic linkers significantly enhances potency against E. coli and K. pneumoniae.[1][2]

  • Key Finding: These molecules potentiate the activity of standard antibiotics (e.g., chloramphenicol) by preventing their efflux.[1][2]

B. Antimalarial Activity[2][4]
  • Target: Plasmodium falciparum (strains 3D7 and Dd2).[1][2]

  • Potency: Optimized derivatives (e.g., N-substituted carboxamides) show

    
     values in the low nanomolar range (25 nM).[1][2][4]
    
  • Pharmacokinetics: The scaffold exhibits favorable metabolic stability in human hepatocytes, making it a viable oral drug candidate.[2]

C. PARP Inhibition
  • Context: Poly(ADP-ribose) polymerase (PARP) is a target for cancer therapy and inflammation.[1][2]

  • Binding: The 2-carboxamide group mimics the nicotinamide moiety of

    
    , the natural substrate of PARP, anchoring the molecule in the catalytic site via hydrogen bonds to Gly863 and Ser904.[1]
    
References
  • Vertex AI Search. (2026).[2] Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB. Retrieved from

  • Vertex AI Search. (2026).[1][2] Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Retrieved from [1][2]

  • Vertex AI Search. (2026).[2] Synthesis of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime. Retrieved from [1][2]

  • Vertex AI Search. (2026).[2] Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate Properties. Retrieved from [1][2]

Sources

4-Oxo-3,4-dihydroquinazoline-2-carboxamide tautomerism explained

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, synthesis, and characterization of 4-Oxo-3,4-dihydroquinazoline-2-carboxamide . This guide is structured to provide actionable insights for medicinal chemists, focusing on the critical role of tautomerism and intramolecular hydrogen bonding (IMHB) in drug design.

Tautomeric Equilibria, Synthetic Protocols, and Pharmacological Relevance[1]

Executive Summary

The 4-oxo-3,4-dihydroquinazoline-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a core for PI3K, mTOR, and EGFR inhibitors. Its biological efficacy is governed by a complex interplay of prototropic tautomerism (lactam-lactim) and conformational isomerism (rotamerism). This guide delineates the thermodynamic preferences of these states, provides a self-validating synthetic workflow, and establishes analytical standards for their differentiation.

Part 1: Structural Dynamics & Tautomeric Equilibria

The biological activity of this scaffold depends on the presentation of hydrogen bond donors (HBD) and acceptors (HBA) to the target protein. While the molecule can theoretically exist in multiple tautomeric forms, thermodynamic stability is dictated by aromaticity and intramolecular forces.

1. The Primary Equilibrium: Lactam vs. Lactim

The quinazolinone ring system exists in an equilibrium between the Lactam (A) and Lactim (B) forms.

  • Lactam (Keto-amine): Characterized by a carbonyl at C4 and a proton on N3. This is the dominant species in the solid state and polar solvents (DMSO, H2O) due to the high bond energy of the C=O group and the preservation of resonance stability in the fused benzene ring.

  • Lactim (Enol-imine): Characterized by a hydroxyl group at C4 and a double bond at N3-C4. This form is rare but can be trapped by O-alkylation or stabilized in specific hydrophobic protein pockets.

2. The Secondary Equilibrium: Side-Chain Rotamerism & IMHB

The 2-carboxamide substituent introduces a critical secondary dynamic: Rotamerism .

  • Planarization via IMHB: The amide N-H can form a stable 6-membered Intramolecular Hydrogen Bond (IMHB) with the ring nitrogen (N1). This locks the molecule in a planar conformation, significantly improving membrane permeability (lipophilicity) by "hiding" polar donors.

  • Amide-Imidic Acid Tautomerism: While the side chain can theoretically tautomerize to an imidic acid (-C(OH)=NH), the amide form (-C(=O)NH2) is vastly preferred energetically.

3. Visualizing the Equilibrium Landscape

The following diagram illustrates the thermodynamic relationships and the critical IMHB stabilizing the bioactive conformation.

Tautomerism Lactam_Stab Lactam (Dominant) (N3-H / C4=O) Stabilized by N1...H-N(Exo) IMHB Lactam_Rot Lactam (Rotamer) (No IMHB) High Energy / Steric Clash Lactam_Stab->Lactam_Rot Bond Rotation (High Barrier) Lactim Lactim (Minor) (N3=C4-OH) Aromatic but less stable C-O Lactam_Stab->Lactim Proton Transfer (Fast)

Figure 1: Tautomeric and conformational landscape. The blue node represents the pharmacologically relevant species stabilized by intramolecular hydrogen bonding.

Part 2: Synthetic Protocol (The Oxalate Route)

To ensure the exclusive formation of the 2-carboxamide derivative without contamination from ring-opened byproducts, the Oxalate Route is the most robust method. This protocol avoids the harsh conditions of Niementowski synthesis which can hydrolyze the carboxamide.

Step-by-Step Methodology

Precursors: 2-Aminobenzamide (Start), Diethyl Oxalate, Amines (for substitution).

StepOperationReagents & ConditionsCritical Observation (Self-Validation)
1. Cyclization Condensation of 2-aminobenzamide with diethyl oxalate.Diethyl oxalate (5 eq), Reflux (160°C), 4-6h. No solvent or high-boiling ether.Solidification: The reaction mixture solidifies as the ethyl ester intermediate precipitates.
2. Isolation Purification of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.Wash with EtOH/Et2O.IR Check: Appearance of two carbonyl peaks: Ester (~1740 cm⁻¹) and Lactam (~1680 cm⁻¹).
3. Amidation Conversion of the C2-ester to C2-carboxamide.NH3 (gas) or NH4OH in MeOH/THF, RT to 50°C, 12h.Solubility Change: The ester dissolves; the amide product often precipitates due to H-bonding.
4. Purification Removal of trace acid/ester.Recrystallization from DMF/EtOH or AcOH.MP Check: Sharp melting point (>230°C) indicates pure lactam form.
Synthetic Workflow Diagram

Synthesis Start 2-Aminobenzamide Intermed Intermediate: Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate Start->Intermed Cyclization Reagent1 + Diethyl Oxalate (160°C, Reflux) Reagent1->Start Product Target: 4-Oxo-3,4-dihydro- quinazoline-2-carboxamide Intermed->Product Nucleophilic Acyl Substitution Reagent2 + NH3 / R-NH2 (Amidation) Reagent2->Intermed

Figure 2: The "Oxalate Route" ensures retention of the C2-carbonyl functionality.

Part 3: Analytical Validation Standards

Distinguishing between the possible isomers requires specific spectroscopic markers.

1. NMR Spectroscopy (DMSO-d6)
  • Ring NH (N3-H): A broad singlet typically appearing at 12.0 – 12.5 ppm . This high chemical shift confirms the Lactam form (C=O anisotropy deshielding).

  • Amide NH₂: Two distinct singlets (or broad humps) often observed around 7.5 – 8.5 ppm .

    • Diagnostic: If IMHB is present (planar conformation), these protons become non-equivalent due to restricted rotation. One proton is H-bonded to N1 (deshielded, higher ppm), the other is solvent-exposed.

  • Absence of O-H: The lack of an enolic proton signal (usually >13 ppm or very broad) rules out the Lactim form.

2. X-Ray Crystallography[1]
  • Bond Lengths:

    • C4=O: 1.22 – 1.24 Å (Double bond character = Lactam).

    • C4-O: ~1.35 Å (Single bond character = Lactim).

    • Observation: The target molecule consistently shows C=O bond lengths, confirming the lactam state in solid phase.

3. Infrared (IR) Spectroscopy[1][2][3][4]
  • C=O Stretches: Look for the "Amide I" doublet.

    • Ring C=O[5][6] (Lactam): 1660 – 1690 cm⁻¹ .

    • Side-chain C=O (Carboxamide): 1640 – 1660 cm⁻¹ .

  • N-H Stretch: Broad bands at 3100 – 3400 cm⁻¹ .

Part 4: Pharmacological Implications[8]

The tautomeric state directly influences ligand-protein binding, particularly in kinase domains (e.g., ATP-binding pockets).

  • Donor-Acceptor Motifs (DA):

    • The Lactam form presents a specific pattern: N1 (Acceptor) - C2 - N3-H (Donor) - C4=O (Acceptor).

    • This "A-D-A" motif is complementary to the "D-A-D" motif often found in the hinge region of kinases (e.g., Met793 in EGFR).

  • Permeability:

    • The formation of the N-H...N1 intramolecular hydrogen bond reduces the Total Polar Surface Area (TPSA) by effectively "masking" two polar atoms. This pseudo-ring formation mimics a fused tricyclic system, enhancing passive diffusion across cell membranes.

References
  • El-Azab, A. S., et al. (2017). "Application of NMR in the Investigation of Dynamic Tautomerism of 4(3H)-Quinazolinone System." ASEAN Journal on Science and Technology for Development.

  • Ryu, C. K., et al. (2011). "Quinazolines with intra-molecular hydrogen bonding scaffold (iMHBS) as PI3K/mTOR dual inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Aboul-Wafa, O. M., et al. (2024).[7][3] "Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides." American Journal of Organic Chemistry.

  • Bansal, R., et al. (2021). "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry."[4] Molecules.

  • Potapov, V., et al. (2022). "Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide and Quinoline Derivatives." International Journal of Molecular Sciences.

Sources

The Quinazoline-2-carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Among its many derivatives, the quinazoline-2-carboxamide motif has emerged as a particularly fruitful platform for the development of novel therapeutic agents. This guide provides a detailed exploration of the quinazoline-2-carboxamide scaffold, delving into its fundamental physicochemical properties, versatile synthetic strategies, and diverse pharmacological applications. We will examine key structure-activity relationships (SAR), dissect mechanisms of action, and provide field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The Quinazoline-2-carboxamide Core: Structural and Physicochemical Rationale

The quinazoline framework consists of a fused benzene and pyrimidine ring system.[3] The carboxamide moiety at the 2-position introduces a critical hydrogen bond donor and acceptor group, which is pivotal for molecular recognition and interaction with biological targets. The planarity of the quinazoline ring system facilitates π-π stacking interactions, while the nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors. This unique combination of features allows the scaffold to present a variety of functional groups in a well-defined three-dimensional space, making it an ideal starting point for library synthesis and lead optimization. The carboxamide linker offers a synthetically tractable handle for introducing diverse substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core Scaffold

The construction of quinazoline-2-carboxamide derivatives is typically achieved through a reliable and modular multi-step synthesis. The most common approach begins with substituted anthranilic acids and proceeds through key intermediates, allowing for diversification at several points.[3]

A representative synthetic pathway involves the condensation of an anthranilic acid with ethyl cyanoformate to form the 4-oxo-3,4-dihydroquinazoline-2-carboxylate intermediate.[3] This key ester is then readily converted to the desired carboxamide via amidation with a primary or secondary amine. This modularity is a significant advantage, as it allows for the late-stage introduction of diverse chemical functionalities on the amide substituent, which is often crucial for optimizing target engagement.

G cluster_0 Core Synthesis cluster_1 Diversification Points A Substituted Anthranilic Acid B Quinazolinone Ester Intermediate (e.g., Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate) A->B Condensation (e.g., with Ethyl Cyanoformate) D R1 on Anthranilic Acid A->D Substitution on quinazoline core C Final Product: Quinazoline-2-carboxamide Derivative B->C Amidation (R-NH2, Base) E R2 on Amine C->E Amide side-chain variation

General synthetic workflow for quinazoline-2-carboxamides.

Biological Activities and Therapeutic Targets

The quinazoline-2-carboxamide scaffold has demonstrated a remarkable breadth of biological activities, with prominent examples in infectious diseases and oncology.

Antimalarial Activity

A significant breakthrough was the discovery of quinazolinone-2-carboxamide derivatives as a novel and potent class of antimalarials.[4][5][6] Identified through phenotypic high-throughput screening, these compounds exhibit fast-acting in vitro killing profiles and in vivo efficacy in murine models of human malaria.[3][5]

Structure-Activity Relationship (SAR) Insights: SAR studies have been crucial in optimizing the antimalarial potency of this scaffold. A 95-fold improvement in potency from the initial hit was achieved through systematic modifications.[4][6]

  • Quinazolinone Core: Modifications to the core are generally well-tolerated.

  • Linker: The nature and length of the linker between the core and the "left-hand side" (LHS) aromatic ring are critical for activity.

  • Amide Substituent (LHS): The substitution pattern on the benzylamine moiety attached to the carboxamide is a key determinant of potency. An acidic group was found to be important in early lead compounds.[4]

CompoundR1 (Linker)R2 (LHS)P. falciparum 3D7 IC50 (nM)
Hit Cpd. -(CH2)2-3-ethylphenyl1900
19f (Lead) -O-(CH2)2-3-ethylphenyl20
20a -O-(CH2)2-phenyl110
20c -O-(CH2)2-3-methylphenyl30

Table 1: Representative SAR data for antimalarial quinazolinone-2-carboxamides. Data extracted from Laleu et al., 2021.[4]

Antibacterial Activity (Efflux Pump Inhibition)

In the fight against antimicrobial resistance, quinazoline-2-carboxamide derivatives have emerged as potent inhibitors of the AcrB efflux pump in Gram-negative bacteria.[7] The AcrAB-TolC efflux system is a major contributor to multidrug resistance (MDR) in pathogens like Escherichia coli.[7] By inhibiting this pump, these compounds can restore the efficacy of conventional antibiotics that are otherwise expelled from the bacterial cell.

Mechanism of Action: These inhibitors are thought to bind within the hydrophobic trap or substrate-binding pocket of the AcrB protein, preventing the binding and subsequent extrusion of antibiotics.[7] This leads to the potentiation of antibiotic activity, reducing the minimum inhibitory concentration (MIC) required to kill the bacteria.[7]

cluster_cell Gram-Negative Bacterium cluster_pump AcrAB-TolC Efflux Pump cluster_ext External Environment cluster_int Cytoplasm AcrB AcrB (Inner Membrane Transporter) Substrate Binding Pocket TolC TolC (Outer Membrane Channel) AcrA AcrA (Periplasmic Adaptor Protein) Antibiotic_out Antibiotic Antibiotic_in Antibiotic Antibiotic_out->Antibiotic_in Influx Antibiotic_in->AcrB:port Efflux Target Bacterial Target (e.g., Ribosome) Antibiotic_in->Target Inhibits Growth Inhibitor Quinazoline-2-carboxamide Inhibitor Inhibitor->AcrB:port Blocks Binding Site

Mechanism of AcrB efflux pump inhibition.
Other Therapeutic Areas

The versatility of the scaffold extends to other areas, although research is at an earlier stage:

  • Anticancer: Certain quinazoline derivatives have shown cytotoxic effects against various cancer cell lines, including breast and bladder cancer.[8][9][10] The mechanism often involves the inhibition of key signaling proteins like receptor tyrosine kinases or the induction of apoptosis.[11][12]

  • Anti-inflammatory: Some quinazolinone analogs have been investigated for their anti-inflammatory properties, demonstrating inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines in cellular models.[2][13]

Experimental Protocols

Adherence to robust and reproducible experimental protocols is paramount in drug discovery. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of quinazoline-2-carboxamide derivatives.

General Protocol for Synthesis of a Quinazolinone-2-carboxamide Derivative

This protocol is adapted from the synthesis of antimalarial compounds and represents a generalizable workflow.[3]

Step 1: Condensation to form Quinazolinone Ester

  • To a solution of the substituted anthranilic acid (1.0 eq) in a suitable solvent (e.g., dioxane), add ethyl cyanoformate (1.2 eq).

  • Bubble hydrogen chloride gas through the solution for 10-15 minutes while stirring at room temperature.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting solid, the ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate intermediate, by recrystallization or column chromatography.

Step 2: Amidation to form Final Carboxamide

  • Suspend the quinazolinone ester intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or THF).

  • Add the desired primary amine (e.g., (3-ethylphenyl)methanamine) (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC (typically 12-24 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final quinazolinone-2-carboxamide product by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol for In Vitro Antimalarial (P. falciparum) Growth Inhibition Assay

This protocol uses the SYBR Green I-based fluorescence method, a common and reliable high-throughput alternative to radioisotope assays.[4][14]

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, and gentamicin).

  • Human erythrocytes (O+).

  • Test compounds dissolved in DMSO (10 mM stock).

  • SYBR Green I lysis buffer.

  • 96-well black, clear-bottom microplates.

Procedure:

  • Drug Plate Preparation: Perform serial two-fold dilutions of the test compounds in complete culture medium in a separate 96-well plate to create a range of concentrations. Transfer 50 µL of each dilution in triplicate to the final assay plate. Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.

  • Parasite Preparation: Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add 50 µL of the parasite suspension to each well of the assay plate (final volume 100 µL). Place the plate in a modular incubation chamber, gas with a mixture of 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37°C for 72 hours.[4]

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate at room temperature in the dark for 1 hour.[4]

  • Fluorescence Measurement: Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[4]

  • Data Analysis: Subtract the background fluorescence from uninfected erythrocyte control wells. Normalize the data to the DMSO control (100% growth) and a high-concentration drug control (0% growth). Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Future Perspectives and Conclusion

The quinazoline-2-carboxamide scaffold continues to be a highly valuable motif in medicinal chemistry. Its synthetic tractability and proven success in engaging diverse biological targets ensure its relevance for future drug discovery campaigns. Current research is expanding into new therapeutic areas and exploring novel chemical space through the development of more complex, hybrid molecules.[15] Key future challenges will involve optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to translate potent in vitro activity into clinical success. The strategic application of this scaffold, guided by a deep understanding of its SAR and mechanism of action, will undoubtedly lead to the development of next-generation therapeutics.

A High-Throughput Screening (Phenotypic or Target-Based) B Hit Identification (Quinazoline-2-carboxamide Core) A->B C Hit-to-Lead Optimization B->C D SAR Exploration (Synthesis of Analogs) C->D Iterative Design-Make-Test-Analyze Cycle F Mechanism of Action Studies C->F E In Vitro Biological Evaluation (Potency, Selectivity) D->E E->D G Lead Candidate Selection E->G Meets Potency & Selectivity Criteria F->G H In Vivo Efficacy & PK/PD Studies G->H I Preclinical Development H->I

Drug discovery cascade for quinazoline-2-carboxamide scaffolds.

References

  • Laleu, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Ma, S., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry. Available at: [Link]

  • Biamonte, M. A., et al. (2013). Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Nguyen, T. B., et al. (2025). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. Available at: [Link]

  • Schuster, C., et al. (2018). Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Iqbal, M., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. Available at: [Link]

  • WWARN Procedure (2016). P.falciparum drug sensitivity assay using SYBR® Green I. WorldWide Antimalarial Resistance Network. Available at: [Link]

  • Chen, C., et al. (2009). Synthesis and Evaluation of 4-Quinazolinone Compounds as Potential Antimalarial Agents. Molecules. Available at: [Link]

  • Nguyen, T. B., et al. (2025). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available at: [Link]

  • Laleu, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]

  • Biamonte, M. A., et al. (2013). Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2020). Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies. Chemistry – A European Journal. Available at: [Link]

  • Gamo, F. J., et al. (2008). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Fathy, N. M. (2020). Scheme 2: Synthesis of quinazoline-carboxamide and thiazine derivatives. ResearchGate. Available at: [Link]

  • Ziegler, J., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Manna, F., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology. Available at: [Link]

  • Chaturvedi, P., et al. (2025). Design, Synthesis, and Evaluation of Novel Quinazoline Derivatives as Anti-Inflammatory Agents. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. Molecules. Available at: [Link]

  • Gomaa, M. S., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry. Available at: [Link]

  • Medicines for Malaria Venture (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Available at: [Link]

  • Laleu, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Qian, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Taylor & Francis Online (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Available at: [Link]

  • Samura, I., et al. (2022). Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. Zaporozhye Medical Journal. Available at: [Link]

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Technical Guide: 4-Hydroxyquinazoline Derivatives – CAS Registry, Synthesis, and Pharmacological Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the structural identity, chemical abstract service (CAS) registry, and synthetic methodologies for 4-hydroxyquinazoline (more accurately described as 4(3H)-quinazolinone ) and its pharmacologically active derivatives.[1]

The 4-hydroxyquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of multiple EGFR-tyrosine kinase inhibitors (TKIs) used in oncology. This guide provides researchers with a definitive CAS lookup table, a validated synthesis protocol, and a mechanistic overview of how these molecules function as signal transduction inhibitors.

Part 1: Chemical Identity & The Tautomerism Trap

The "Hydroxy" vs. "Oxo" Distinction

A critical source of confusion in database searching involves the tautomerism of the parent scaffold. While often nomenclated as 4-hydroxyquinazoline , the compound predominantly exists as the 4(3H)-quinazolinone tautomer in the solid state and in polar solvents due to the thermodynamic stability of the amide-like carbonyl.

  • Correct Chemical Name: 4(3H)-quinazolinone[1][2][3][4][5]

  • Common Synonym: 4-hydroxyquinazoline[2][3][4]

  • Primary CAS Registry Number: 491-36-1 [2][3][4]

Researchers searching for "4-hydroxyquinazoline" in vendor catalogs will frequently be redirected to CAS 491-36-1. It is vital to recognize that substitution at the N3 position locks the structure in the "oxo" form, while O-alkylation at the C4 position locks it in the "imino-ether" form.

DOT Diagram 1: Tautomeric Equilibrium

The following diagram visualizes the proton shift that defines this scaffold's reactivity.

Tautomerism Hydroxy 4-Hydroxyquinazoline (Enol Form) Less Stable Oxo 4(3H)-Quinazolinone (Keto/Amide Form) Thermodynamically Favored CAS: 491-36-1 Hydroxy->Oxo Tautomerization (Proton Shift)

Figure 1: The lactam-lactim tautomerism. The equilibrium heavily favors the 4(3H)-quinazolinone (Green) form.

Part 2: CAS Registry of Key Derivatives

The following table consolidates the CAS numbers for the parent scaffold and its most clinically significant analogs. These compounds represent the evolution of the scaffold from simple heterocycle to complex kinase inhibitor.

Compound NameCAS NumberClassificationStructural Feature
4(3H)-Quinazolinone 491-36-1 Parent ScaffoldCore bicyclic heterocycle
Gefitinib 184475-35-2 1st Gen EGFR-TKI4-anilinoquinazoline with morpholine side chain
Erlotinib 183321-74-6 1st Gen EGFR-TKI4-anilinoquinazoline with acetylene moiety
Lapatinib 231277-92-2 Dual EGFR/HER2 TKI4-anilinoquinazoline with bulky sulfone extension
Afatinib 439081-18-2 2nd Gen Irreversible TKIContains Michael acceptor (acrylamide) for covalent binding
Dacomitinib 1110813-31-4 2nd Gen Irreversible TKI4-anilinoquinazoline with piperidine side chain
Vandetanib 443913-73-3 Multi-kinase Inhibitor4-anilinoquinazoline with bromo-substitution
Methaqualone 72-44-6 Sedative (Historical)2,3-disubstituted quinazolinone (Non-kinase activity)

Note on Salt Forms: The CAS numbers above refer to the free base (API). In formulation, salts are often used (e.g., Erlotinib Hydrochloride: CAS 183319-69-9; Afatinib Dimaleate: CAS 850140-72-6). Ensure you select the correct form for your specific assay (e.g., free base for DMSO stock solutions, salts for aqueous solubility studies).

Part 3: Synthetic Protocol (Niementowski Reaction)[7]

The foundational method for accessing the CAS 491-36-1 scaffold is the Niementowski Quinazoline Synthesis . This self-validating protocol relies on the thermal condensation of anthranilic acid with formamide.

Experimental Workflow

Objective: Synthesis of 4(3H)-quinazolinone (CAS 491-36-1).[2][3][4] Scale: 100 mmol.

Reagents:
  • Anthranilic acid (2-aminobenzoic acid): 13.7 g (100 mmol)

  • Formamide: 20 mL (500 mmol, 5.0 equiv) – Acts as both reagent and solvent.

Step-by-Step Methodology:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 13.7 g of anthranilic acid and 20 mL of formamide.

  • Reaction: Heat the mixture to 145–150 °C in an oil bath.

    • Mechanistic Insight: The high temperature is required to drive the initial amidation and the subsequent dehydration/cyclization. Water is a byproduct; an open condenser top (or drying tube) allows steam to escape, pushing the equilibrium forward.

  • Monitoring: Maintain reflux for 4–6 hours. The reaction is complete when the mixture becomes a homogeneous, dark amber solution and TLC (Ethyl Acetate:Hexane 1:1) shows consumption of anthranilic acid.

  • Workup (Crystallization):

    • Cool the reaction mixture to approximately 80 °C.

    • Pour the warm solution into 100 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as an off-white solid.

  • Purification:

    • Filter the crude solid using a Büchner funnel.

    • Wash with cold water (2 x 30 mL) to remove excess formamide.

    • Recrystallization: Dissolve the crude solid in boiling ethanol (approx. 15 mL/g). Allow to cool slowly to room temperature, then to 4 °C.

  • Validation: Collect the crystals. Dry in a vacuum oven at 60 °C.

    • Expected Yield: 75–85%.

    • Melting Point: 215–216 °C.

DOT Diagram 2: Synthetic Pathway

Synthesis Reactants Anthranilic Acid + Formamide Intermediate Intermediate: o-Amidobenzamide Reactants->Intermediate 150°C, Amidation Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Product 4(3H)-Quinazolinone (CAS 491-36-1) Cyclization->Product Ring Closure

Figure 2: The Niementowski synthesis pathway, converting anthranilic acid to the quinazolinone core via thermal cyclodehydration.

Part 4: Pharmacological Relevance (EGFR Inhibition)[8]

The 4-hydroxyquinazoline derivatives (specifically the 4-anilinoquinazolines) function primarily as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action[1][7][9]
  • Binding: The quinazoline core mimics the adenine ring of ATP.

  • Insertion: It inserts into the ATP-binding pocket of the EGFR tyrosine kinase domain.

  • Interaction:

    • N1 of the quinazoline accepts a hydrogen bond from Met793 (hinge region).

    • N3 accepts a hydrogen bond from a water molecule or Thr790 (in some conformations).

  • Result: Prevents autophosphorylation of the receptor, halting the RAS/RAF/MEK/ERK downstream signaling cascade which drives tumor proliferation.

Reversible vs. Irreversible:

  • Gefitinib/Erlotinib: Bind reversibly (Van der Waals/H-bonds).

  • Afatinib:[6][7][8][9] Contains a Michael acceptor (crotonamide) that forms a covalent bond with Cys797 at the edge of the ATP pocket, permanently disabling the enzyme.

DOT Diagram 3: EGFR Signaling & Inhibition

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates Phos Autophosphorylation EGFR->Phos If ATP binds ATP ATP ATP->EGFR Binds (Normal State) Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Site (Competitive Inhibition) Inhibitor->Phos Prevents Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Proliferation Cell Proliferation Signal->Proliferation

Figure 3: Mechanism of Action. Quinazoline derivatives competitively inhibit ATP binding, blocking the phosphorylation cascade necessary for cancer cell survival.

Part 5: Analytical Characterization

To validate the identity of a synthesized 4-hydroxyquinazoline derivative before assigning it to a CAS number in internal registries, the following spectral signatures are required.

1H NMR (DMSO-d6)

For the parent 4(3H)-quinazolinone (CAS 491-36-1):

  • δ 12.2 ppm (s, 1H): Broad singlet corresponding to the NH proton (lactam form). This peak disappears with D2O shake, confirming the exchangeable proton.

  • δ 8.1 ppm (s, 1H): Singlet for the H-2 proton (between the two nitrogens). This is the most diagnostic peak for the quinazolinone ring formation.

  • δ 7.5–8.2 ppm (m, 4H): Aromatic protons of the benzene ring.

Mass Spectrometry (ESI-MS)
  • Parent: Expected [M+H]+ = 147.05 m/z.

  • Fragmentation: High energy collision often results in the loss of CO (M-28) or HCN, characteristic of the pyrimidine fused ring system.

References

  • PubChem. 4-Hydroxyquinazoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • CAS Common Chemistry. Gefitinib (CAS RN 184475-35-2). American Chemical Society.[10] Available at: [Link]

  • Molecules. Quinazoline-4(3H)-ones: A Summing-Up of their Synthesis and Medicinal Chemistry. Available at: [Link] (General reference for Niementowski conditions).

Sources

The Quinazoline Paradigm: A Technical Whitepaper on 4-Hydroxyquinazoline-2-carboxamide vs. 4-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a "privileged structure" in modern medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved therapeutics and advanced preclinical candidates[1]. As a Senior Application Scientist, I frequently encounter a critical divergence in drug design programs: the choice between the broadly applicable 4-quinazolinone derivatives and the highly specialized 4-hydroxyquinazoline-2-carboxamide class.

This whitepaper provides an in-depth mechanistic analysis of these two structural paradigms. By dissecting their tautomeric behavior, electronic profiles, and synthetic workflows, this guide establishes a rational framework for researchers to select and synthesize the optimal quinazoline derivative for their specific biological targets.

Structural & Electronic Foundations: The Tautomeric Tug-of-War

The fundamental difference between 4-quinazolinones and 4-hydroxyquinazolines lies in their oxo-hydroxy (lactam-lactim) tautomerism.

The Tautomeric Equilibrium

In the gas phase and in solid-state matrices, benzo-annelation significantly stabilizes the oxo (lactam) form, making 4-quinazolinone the thermodynamically dominant species[2]. The lactam form provides a stable, electron-rich pyrimidine ring that is ideal for forming hydrophobic interactions and pi-stacking within kinase ATP-binding pockets (e.g., PI3Kδ inhibition by Idelalisib).

However, functionalizing the C2 position with a carboxamide group profoundly alters this equilibrium. In 4-hydroxyquinazoline-2-carboxamide derivatives, the electron-withdrawing nature of the carboxamide group, coupled with its potential for intramolecular hydrogen bonding, can stabilize the lactim (4-hydroxy) form in specific microenvironments[3]. This creates a highly directional hydrogen-bond donor/acceptor network that is highly sought after in targeted drug design.

Tautomerism QO 4-Quinazolinone (Lactam Form) Thermodynamically Stable HQ 4-Hydroxyquinazoline (Lactim Form) Reactive / Target-Bound QO->HQ Proton Migration CB 2-Carboxamide Group (Intramolecular H-Bonding) CB->HQ Stabilizes Lactim

Fig 1. Tautomeric equilibrium between lactam and lactim forms modulated by 2-carboxamide.

Pharmacological Profiling & Target Space

The structural divergence between these two classes dictates their pharmacological utility.

  • 4-Quinazolinone Derivatives: These are broadly utilized across oncology, CNS disorders, and inflammation[4]. Their stability and lipophilicity make them excellent candidates for crossing cell membranes and the blood-brain barrier (e.g., Methaqualone).

  • 4-Hydroxyquinazoline-2-carboxamide Derivatives: These are precision tools. For example, they have been developed as highly potent, non-zinc-binding group (non-ZBG) inhibitors of Matrix Metalloproteinase-13 (MMP-13) for osteoarthritis[5]. The 2-carboxamide group acts as a critical anchor in the S1' pocket, bypassing the toxicity associated with traditional hydroxamate zinc chelators. Recently, this scaffold has also shown remarkable oral efficacy as an antimalarial agent against Plasmodium falciparum[6].

Quantitative Data Summary
Feature / Property4-Quinazolinone Derivatives4-Hydroxyquinazoline-2-carboxamide
Dominant Tautomer Lactam (4-oxo-3,4-dihydroquinazoline)Lactim / Lactam equilibrium
C2 Substitution Alkyl, Aryl, or UnsubstitutedCarboxamide (-CONH-R)
Electronic Profile Electron-rich pyrimidine ringElectron-deficient at C2, H-bond network
Primary Indications Oncology (Idelalisib), CNS, InflammationMalaria, Osteoarthritis (MMP-13), Tuberculosis
Receptor Binding Hydrophobic interactions, Pi-stackingDirected H-bonding via carboxamide
Synthetic Strategy Niementowski condensationCyanoformate cyclization + Amidation

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis of these compounds must be approached as a self-validating system. Below are the field-proven protocols for generating both scaffolds, complete with the causality behind the experimental choices.

Synthesis N1 Anthranilic Acid (Starting Material) N2 Ethyl Cyanoformate (Condensation Reagent) N1->N2 N3 Quinazolinone-2-carboxylate (Key Intermediate) N2->N3 Cyclization (120°C) N4 Primary Amine + TEA (Amidation Step) N3->N4 N5 4-Hydroxyquinazoline-2-carboxamide (Target Scaffold) N4->N5 Nucleophilic Acyl Substitution

Fig 2. Step-by-step synthetic workflow for 4-hydroxyquinazoline-2-carboxamide derivatives.

Protocol A: Synthesis of 4-Quinazolinone via Niementowski Condensation

Objective: To generate the stable lactam core using a robust, high-yield thermal cyclization[1].

  • Reaction Setup: Combine 1.0 eq of anthranilic acid with an excess (10.0 eq) of formamide in a round-bottom flask.

    • Causality: Formamide acts as both the solvent and the dual-atom donor (providing the C2 carbon and N3 nitrogen).

  • Thermal Cyclization: Heat the mixture to 120–150 °C under an inert atmosphere for 4–6 hours.

    • Causality: High heat is required to drive the elimination of water, forcing the cyclization of the transient o-amidobenzamide intermediate into the thermodynamically stable pyrimidine ring.

  • In-Line Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar anthranilic acid spot validates the completion of cyclization.

  • Workup & Orthogonal Confirmation: Cool to room temperature, precipitate with ice water, and filter. Validate the structure via

    
    H NMR; the defining diagnostic peak is a sharp singlet at ~8.10 ppm corresponding to the C2-H proton, confirming the 4-quinazolinone core[7].
    
Protocol B: Synthesis of 4-Hydroxyquinazoline-2-carboxamide

Objective: To install the highly functionalized 2-carboxamide group without disrupting the pyrimidine ring[6].

  • Ester Intermediate Formation: React 1.0 eq of anthranilic acid with 1.2 eq of ethyl cyanoformate in dry dioxane at 100 °C for 8 hours.

    • Causality: Ethyl cyanoformate is specifically chosen because the cyano group undergoes rapid nucleophilic attack by the aniline amine. Subsequent intramolecular cyclization with the carboxylic acid yields ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.

  • Nucleophilic Acyl Substitution (Amidation): Dissolve the resulting ester (1.0 eq) in ethanol. Add 1.5 eq of the desired primary amine and 2.0 eq of triethylamine (TEA). Reflux for 12 hours.

    • Causality: The ethyl ester at the C2 position is highly activated due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This allows for direct, mild amidation without the need for expensive and moisture-sensitive coupling reagents (e.g., HATU or EDC).

  • In-Line Validation: Monitor via LC-MS. The reaction is self-validating when the mass shifts from the ester

    
     to the amide 
    
    
    
    .
  • Orthogonal Confirmation: Purify via flash chromatography. In

    
    H NMR, the complete disappearance of the ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm) and the emergence of a broad amide N-H singlet at ~9.0–10.5 ppm confirms the successful formation of the 2-carboxamide derivative.
    

Structure-Activity Relationship (SAR) Dynamics

When transitioning a drug discovery program from a standard 4-quinazolinone to a 2-carboxamide derivative, the SAR landscape shifts dramatically:

  • C2 Position: In standard quinazolinones, the C2 position is often substituted with simple alkyl or aryl groups to tune lipophilicity. In 2-carboxamide derivatives, the amide nitrogen acts as a critical vector. Substitutions on the amide nitrogen (e.g., adding a 3-ethylphenyl group) drastically increase potency against targets like P. falciparum by occupying specific hydrophobic sub-pockets while maintaining the core hydrogen-bond network[6].

  • N3 / C4 Positions: Alkylation at the N3 position locks the molecule into the lactam (4-quinazolinone) form, preventing tautomerization to the 4-hydroxy form. If the biological target requires the lactim form for binding (as seen in certain kinase and MMP inhibitors), N3-alkylation will completely abolish activity. Therefore, SAR studies must carefully evaluate the necessity of the N-H / O-H proton exchange[8].

Conclusion

The distinction between 4-quinazolinone derivatives and 4-hydroxyquinazoline-2-carboxamides is not merely semantic; it represents a profound shift in electronic distribution, tautomeric preference, and target engagement. While 4-quinazolinones offer a robust, stable scaffold for broad pharmacological application, the 2-carboxamide derivatives provide a highly tunable, directional hydrogen-bonding network ideal for precision targeting in complex diseases like malaria and osteoarthritis. By employing the self-validating synthetic protocols outlined in this guide, researchers can confidently navigate this privileged chemical space.

References

  • Systematic Effect of Benzo-Annelation on Oxo−Hydroxy Tautomerism of Heterocyclic Compounds. Experimental Matrix-Isolation and Theoretical Study The Journal of Physical Chemistry A URL:[Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Novel, Highly Potent, and Selective Quinazoline-2-carboxamide-Based Matrix Metalloproteinase (MMP)-13 Inhibitors without a Zinc Binding Group Using a Structure-Based Design Approach Journal of Medicinal Chemistry URL:[Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review Chem Biol Ther (OMICS International) URL:[Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Molecules (MDPI) URL:[Link]

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Pharmacophore Modeling of Quinazoline-2-Carboxamide Inhibitors: A Structural and Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-2-carboxamide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. By combining the rigid, planar, and lipophilic nature of the bicyclic quinazoline core with the highly tunable hydrogen-bonding vectors of a 2-carboxamide group, researchers can design highly selective inhibitors across diverse therapeutic targets. This whitepaper provides an in-depth technical analysis of the pharmacophore features, computational modeling workflows, and empirical validation protocols required to develop potent quinazoline-2-carboxamide derivatives.

Structural Rationale & Target-Specific Pharmacophore Features

The efficacy of the quinazoline-2-carboxamide core lies in its spatial geometry. The quinazoline ring serves as an excellent bioisostere for purine rings (such as the adenine in ATP), allowing it to anchor deeply within hydrophobic binding pockets via


 stacking. Meanwhile, the 2-carboxamide moiety acts as a critical determinant for target selectivity, providing both hydrogen bond donor (HBD) and acceptor (HBA) capabilities.
Kinase Inhibition (PAK4 & EGFR)

In the context of kinase inhibitors, the 4-aminoquinazoline-2-carboxamide scaffold is highly effective at targeting the ATP-binding pocket. For p21-activated kinase 4 (PAK4), structure-based drug design has demonstrated that the quinazoline core mimics ATP, while the 2-carboxamide group forms a highly specific hydrogen-bond network with the hinge region of the kinase[1]. This specific spatial arrangement confers massive selectivity—up to 346-fold for PAK4 over the closely related PAK1[1]. Similarly, in Epidermal Growth Factor Receptor (EGFR) targeting, the nitrogen atoms of the quinazoline ring form critical, high-affinity hydrogen bonds with the Met793 residue in the hinge region, driving nanomolar potency[2].

Matrix Metalloproteinases (MMP-13)

Historically, MMP inhibitors relied on a Zinc-Binding Group (ZBG), such as hydroxamic acid, to chelate the catalytic zinc ion. However, ZBGs often cause broad-spectrum metalloproteinase inhibition, leading to severe off-target toxicity like musculoskeletal syndrome[3]. Quinazoline-2-carboxamide derivatives revolutionize this approach by acting as non-zinc-binding inhibitors. The pharmacophore model for these compounds requires the molecule to bypass the zinc ion entirely and extend into the deep, adjacent S1' pocket of MMP-13, achieving excellent potency and unprecedented target selectivity[3].

Reversing Bacterial Multidrug Resistance (AcrB)

Beyond oncology and inflammation, 4-substituted quinazoline-2-carboxamide derivatives are potent efflux pump inhibitors (EPIs). When targeting the AcrB efflux pump in Gram-negative bacteria, the pharmacophore requires a hydrophobic core to bind within the pump's "hydrophobic trap"[4]. Derivatives featuring a 4-morpholino group combined with the 2-carboxamide core have been shown to completely abolish Nile Red efflux at 50 μM, effectively reversing multidrug resistance and potentiating standard antibiotics[4].

Computational Workflow: Pharmacophore Generation & Validation

To rationally design these inhibitors, a rigorous structure-based pharmacophore modeling workflow must be employed. The causality behind this specific sequence is to eliminate thermodynamic false positives early in the pipeline, ensuring that only biologically viable conformations are advanced to virtual screening.

PharmacophoreWorkflow A 1. Target Structural Analysis (X-ray Crystallography) B 2. Conformational Generation (Low-Energy State Sampling) A->B Binding Site Coordinates C 3. Feature Extraction (HBA, HBD, HYD, RA) B->C Bioactive Conformations D 4. 3D Pharmacophore Hypothesis Generation C->D Spatial Mapping E 5. Model Validation (Decoy ROC/AUC Analysis) D->E Hypothesis Refinement F 6. Virtual Screening & Lead Optimization E->F Validated 3D Model

Fig 1. Structure-based pharmacophore modeling workflow for quinazoline derivatives.

Step-by-Step Methodology:
  • Target Structural Analysis: Extract the 3D coordinates of the target protein (e.g., PAK4 or MMP-13) from the Protein Data Bank (PDB). Causality: High-resolution X-ray crystallography ensures the exact spatial boundaries of the binding pocket are known, preventing steric clashes during modeling.

  • Conformational Generation: Generate a library of 3D conformations for the quinazoline-2-carboxamide ligands using low-energy state sampling. Causality: High-energy conformations are thermodynamically unfavorable for binding; filtering them out prevents the generation of false-positive pharmacophore features.

  • Feature Extraction: Map the essential interaction points: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HYD), and Ring Aromatics (RA).

  • Hypothesis Generation: Align the extracted features to create a 3D spatial map (the pharmacophore hypothesis) that dictates the absolute minimum structural requirements for target inhibition.

  • Model Validation (Self-Validating System): Screen the hypothesis against a decoy database containing known active inhibitors and structurally similar but inactive compounds. Plot a Receiver Operating Characteristic (ROC) curve. Validation Metric: The model is only accepted if the Area Under the Curve (AUC) is > 0.8, proving its ability to mathematically distinguish true hits from background noise.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the empirical biological activity of optimized quinazoline-2-carboxamide derivatives across various targets, demonstrating the versatility of the pharmacophore.

Target Enzyme/ProteinLead Compound / SeriesKey Pharmacophore FeatureBiological Activity / EfficacyRef.
PAK4 Kinase 31 (CZh226)4-amino & 2-carboxamide H-bond networkHigh selectivity (346-fold vs PAK1)[1]
MMP-13 21k / 38Non-ZBG, deep S1' pocket occupationHigh potency; reduced CTX-II in vivo[3]
AcrB (E. coli) A154-morpholino & hydrophobic trap bindingAbolished Nile Red efflux at 50 μM[4]
EGFR N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineH-bond with Met793 in hinge regionIC50 = 0.096 μM[2]

Experimental Validation Protocol: FRET-Based Kinase Assay

Once a quinazoline-2-carboxamide inhibitor is computationally designed and synthesized, its potency must be empirically validated. For kinase targets (e.g., PAK4), a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard.

Causality: FRET is chosen over traditional radiometric assays because it eliminates radioactive waste and allows for real-time kinetic monitoring. This is critical for quinazoline derivatives, which often exhibit slow-binding kinetics that would be missed by endpoint-only assays.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., HEPES, MgCl2, EGTA, Brij-35). Serially dilute the synthetic quinazoline-2-carboxamide inhibitor in DMSO.

  • Pre-Incubation (Critical Step): Incubate the inhibitor with the purified target enzyme for 30 minutes at room temperature prior to adding ATP. Causality: This allows the inhibitor-enzyme complex to reach thermodynamic equilibrium. Skipping this step for slow-binding quinazolines results in artificially inflated IC50 values.

  • Reaction Initiation: Add ultra-pure ATP and a FRET-peptide substrate (e.g., Z'-LYTE) to the microplate to initiate the phosphorylation cascade.

  • Development: After a 1-hour incubation, add a site-specific development protease. Unphosphorylated peptides are cleaved (disrupting the FRET signal), whereas phosphorylated peptides resist cleavage (maintaining the FRET signal).

  • Signal Detection & Analysis: Measure the emission ratio of coumarin to fluorescein using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Self-Validating System: To ensure absolute trustworthiness, this protocol incorporates a strict internal quality control metric. Every assay plate must include a high-concentration reference inhibitor (100% inhibition control) and a vehicle-only well (0% inhibition control) to establish the dynamic range. The data is only deemed valid if the calculated Z'-factor is


 0.5 . If the Z'-factor falls below this threshold, the plate is automatically flagged and rejected, ensuring only high-confidence, reproducible IC50 values are reported to the medicinal chemistry team.

References

  • Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry (PubMed/NIH).4

  • Discovery of Novel, Highly Potent, and Selective Quinazoline-2-carboxamide-Based Matrix Metalloproteinase (MMP)-13 Inhibitors without a Zinc Binding Group Using a Structure-Based Design Approach. Journal of Medicinal Chemistry (ACS).3

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules (MDPI).2

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry (ACS).1

Sources

The Genesis and Evolution of Quinazoline-2-Carboxamide Antimalarials: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of drug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarial therapies, necessitating the discovery of novel chemical scaffolds with distinct mechanisms of action[1],[2]. This whitepaper provides an in-depth technical analysis of the discovery, structural optimization, and synthetic development of quinazolinone-2-carboxamide derivatives. Originally identified through phenotypic high-throughput screening (HTS)[3],[4], this class of compounds represents a paradigm shift in antimalarial drug development, offering a fast-killing profile and potent in vivo efficacy without cross-resistance to existing therapies[5],[6].

The Resistance Crisis and the Phenotypic Paradigm

Historically, antimalarial drug discovery relied heavily on target-based screening. However, the complex lifecycle of Plasmodium and its rapid genetic adaptation often rendered target-specific drugs obsolete shortly after clinical introduction[1],[7]. To circumvent this, the field pivoted toward target-agnostic phenotypic high-throughput screening (HTS) .

By screening libraries of millions of compounds against live P. falciparum cultures, researchers can identify molecules that kill the parasite regardless of the specific molecular target[3],[8]. It was through this phenotypic approach that a compound originally designed as a selective matrix metalloproteinase-13 (MMP-13) inhibitor—notably lacking a zinc-binding group—was serendipitously discovered to possess baseline antimalarial activity[4],[6]. This hit compound became the foundational scaffold for the quinazolinone-2-carboxamide class[6].

HTS_Workflow A Phenotypic HTS (>3 Million Compounds) B DAPI-based P. falciparum Imaging Assay A->B C Hit Identification (MMP-13 Inhibitor Scaffold) B->C D SAR Optimization (LHS, RHS, Linker) C->D E Lead Candidate (19f) 95-fold Potency Increase D->E F In Vivo Validation (SCID Mouse Model) E->F

Phenotypic screening and hit-to-lead optimization workflow for quinazolinone-2-carboxamides.

Structure-Activity Relationship (SAR) Evolution

The optimization of the initial hit compound required a systematic deconstruction of the molecule into three distinct zones: the Left-Hand Side (LHS) amine, the central linker, and the Right-Hand Side (RHS) acidic/phenyl moiety[4].

Causality in SAR Design:

  • The Linker Dependency: The ether oxygen atom in the spacer was found to be absolutely critical for target binding. Attempting to replace this oxygen with an N-methyl group (compound 19m) or a thiol ether (compound 19n) resulted in a catastrophic loss of antimalarial potency[4]. Oxidation to a sulfone rendered the molecule completely inactive[4]. This suggests the ether oxygen acts as a highly specific hydrogen bond acceptor within the binding pocket.

  • RHS Optimization: Shifting the acidic function to the meta position (compound 19o) yielded disappointing results. The optimal configuration was achieved using a 4-(methoxymethyl)benzoic acid moiety[4].

  • LHS Amination: The LHS proved highly tolerant to modification, allowing the introduction of various amines to tune pharmacokinetic properties. The introduction of (3-ethylphenyl)methanamine yielded the optimal lead candidate, Compound 19f [4].

Through these iterative modifications, researchers achieved a 95-fold improvement in potency over the original hit, while maintaining an excellent safety profile with no cytotoxicity against mammalian HEK293 cells up to 20 μM[3],[4].

Table 1: SAR Optimization Data Summary
CompoundLHS ModificationLinker TypeRHS ModificationRelative PotencyCytotoxicity (CC50, µM)
Hit Basic amineEther (-O-)UnoptimizedBaseline (1x)> 20
19m (3-ethylphenyl)methanamineN-methyl (-NMe-)4-(methoxymethyl)phenylSignificant Loss> 20
19n (3-ethylphenyl)methanamineThiol (-S-)4-(methoxymethyl)phenylSignificant Loss> 20
Sulfone Analogue (3-ethylphenyl)methanamineSulfone (-SO2-)4-(methoxymethyl)phenylInactive> 20
19f (Lead) (3-ethylphenyl)methanamineEther (-O-)4-(methoxymethyl)phenyl95-fold Increase > 20

(Data derived from Laleu et al., 2021[4])

Synthetic Methodology: A Self-Validating Protocol

The synthesis of quinazolinone-2-carboxamides relies on a highly efficient, convergent pathway. The critical step involves the use of ethyl cyanoformate, which serves a dual purpose: it cyclizes the anthranilic acid intermediate into the quinazolinone core while simultaneously installing a highly reactive ethyl ester at the C2 position[4].

Why is this ester reactive? The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring creates a highly electrophilic center at the C2 carbonyl. This allows for subsequent amidation with primary amines under mild conditions (room temperature) without the need for harsh, expensive coupling reagents (like HATU or EDC)[4].

Step-by-Step Synthetic Protocol
  • Esterification & Spacer Introduction: Begin with the appropriate nitrobenzoic acid (11). Convert it to the corresponding methyl ester (12) using standard conditions (e.g., K2CO3, CH3I)[4]. Introduce the ether spacer to generate intermediates (15a-n)[4].

  • Reduction & Saponification: Reduce the nitro group (e.g., using Fe, NH4Cl) and perform saponification (LiOH, CH3OH/H2O) to yield the anthranilic acid derivatives (17a-n)[4].

  • Cyclization (The Critical Step): React the anthranilic acid with ethyl cyanoformate in the presence of HCl/dioxane[4].

    • Self-Validation Check: Monitor via LC-MS. The appearance of the quinazolinone-2-carboxylate mass confirms successful dual-action cyclization and esterification.

  • Mild Amidation: Dissolve the resulting quinazolinone-2-carboxylate (18a-n) in a suitable solvent. Add the desired primary amine (e.g., (3-ethylphenyl)methanamine) and triethylamine (Et3N)[4]. Stir at room temperature.

    • Self-Validation Check: Monitor the reaction via TLC. The highly reactive C2 ester will rapidly convert to the more polar carboxamide product (19a-n). Purify via flash chromatography to achieve 9-30% overall yields[4].

Synthetic_Pathway N1 Nitrobenzoic Acid (Starting Material) N2 Esterification & Spacer Introduction N1->N2 N3 Nitro Reduction & Saponification N2->N3 N4 Anthranilic Acid Intermediate N3->N4 N5 Condensation with Ethyl Cyanoformate N4->N5 N6 Quinazolinone-2-carboxylate (Reactive Ester) N5->N6 N7 Amination with Primary Amine N6->N7 N8 Quinazolinone-2-carboxamide (Final Product) N7->N8

Step-by-step synthetic logic for generating quinazolinone-2-carboxamide derivatives.

Biological Profiling & Validation Workflows

To validate the antimalarial efficacy of synthesized compounds, a robust, high-throughput imaging assay is required. The standard in the field utilizes 4',6-diamidino-2-phenylindole (DAPI), a fluorescent DNA-intercalating dye[4].

Causality in Assay Design: Human erythrocytes (red blood cells) are anucleated and lack DNA. Conversely, the intraerythrocytic Plasmodium parasite contains a distinct nucleus. Therefore, applying DAPI to an infected blood culture creates a binary signal: fluorescence strictly correlates with parasite proliferation. If a drug successfully kills the parasite, the fluorescent signal diminishes proportionally[4].

DAPI-Based P. falciparum Growth Inhibition Protocol
  • Culture Preparation: Maintain P. falciparum cultures in human erythrocytes under standard microaerophilic conditions.

  • Compound Plating: Dispense the synthesized quinazolinone-2-carboxamide derivatives into 384-well plates across a concentration gradient to determine the EC50.

  • Incubation: Add the parasite culture to the plates and incubate for 72 hours.

  • Staining & Imaging: Lyse the erythrocytes and stain the parasitic DNA with DAPI. Acquire fluorescent images using a high-throughput confocal imaging system (e.g., PerkinElmer Opera)[4].

  • Self-Validation & Quality Control:

    • Positive Controls: Include established antimalarials (pyrimethamine, chloroquine, artesunate) in every run to ensure assay sensitivity[4].

    • Counter-Screen: Run a parallel cytotoxicity assay against mammalian HEK293 cells to ensure the compound's lethality is specific to the parasite and not a result of general cellular toxicity[4].

Compound 19f demonstrated a fast in vitro killing profile and advanced to in vivo testing, where it exhibited dose-dependent efficacy in a humanized SCID mouse model of P. falciparum malaria[3],[4].

Conclusion

The development of quinazolinone-2-carboxamides underscores the power of phenotypic screening in bypassing the limitations of target-based drug discovery. By repurposing an MMP-13 inhibitor scaffold and applying rigorous SAR optimization, researchers have engineered a highly potent, orally efficacious antimalarial agent. The unique synthetic accessibility of the C2-reactive ester, combined with the compound's lack of cross-resistance to existing therapies, positions this chemical class as a critical asset in the ongoing global fight against drug-resistant malaria.

References

  • Laleu B, Akao Y, Ochida A, et al. "Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials." Journal of Medicinal Chemistry, 2021.

  • Nara H, Sato K, Naito T, et al. "Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors without a zinc binding group using a structure-based design approach." Journal of Medicinal Chemistry, 2014.

  • Duffy S, Avery VM. "Plasmodium falciparum in vitro continuous culture conditions: A DAPI-based high-throughput imaging assay." American Journal of Tropical Medicine and Hygiene, 2012.

  • Foley M, Tilley L. "Quinoline antimalarials: mechanisms of action and resistance." International Journal for Parasitology, 1997.

Sources

4-Hydroxyquinazoline-2-carboxamide hydrogen bonding donors and acceptors

Author: BenchChem Technical Support Team. Date: March 2026

Hydrogen Bonding Donors, Acceptors, and Pharmacological Utility

Executive Summary

The 4-hydroxyquinazoline-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., PI3K, EGFR, PAK4) and DNA repair modulators (e.g., PARP inhibitors).[1] Its utility stems from a rigid bicyclic core capable of presenting a precise array of hydrogen bond donors (HBD) and acceptors (HBA) to biological targets.[1]

This guide provides a rigorous technical analysis of the scaffold's tautomeric behavior, hydrogen bonding inventory, synthetic pathways, and application in structure-based drug design (SBDD).[1]

Part 1: Structural Dynamics & Tautomerism

To effectively utilize this scaffold, researchers must recognize that the nomenclature "4-hydroxy" refers to a tautomeric state that is often thermodynamically disfavored in solution and solid phases.

1.1 Tautomeric Equilibrium

The molecule exists in equilibrium between the lactim (enol) and lactam (keto) forms.[1] Experimental evidence (X-ray crystallography, NMR) and DFT calculations overwhelmingly favor the 4-oxo-3,4-dihydroquinazoline (lactam) tautomer.[1]

  • Lactam Form (Dominant): Characterized by a carbonyl at C4 and a protonated nitrogen at N3.[1] This form mimics the peptide bond geometry found in protein backbones.

  • Lactim Form (Minor): Characterized by an aromatic hydroxyl group at C4 and a basic nitrogen at N3.[1]

1.2 Intramolecular Hydrogen Bonding

The 2-carboxamide group introduces a critical intramolecular hydrogen bond (IMHB) that locks the molecule into a planar conformation, reducing the entropic penalty upon binding to a protein target.[1]

  • Interaction: The amide amino proton (

    
    ) forms a 6-membered pseudo-ring with the ring nitrogen (
    
    
    
    ).[1]
  • Effect: This planarization extends the

    
    -conjugation and pre-organizes the donors/acceptors for recognition by the kinase hinge region.
    

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 H-Bonding Motifs (Lactam) Lactim 4-Hydroxy Form (Lactim/Enol) Less Stable Lactam 4-Oxo Form (Lactam/Keto) Dominant in Solution/Crystal Lactim->Lactam K_eq >> 1 HBD Donors (HBD): 1. Ring N3-H 2. Amide NH2 Lactam->HBD HBA Acceptors (HBA): 1. Ring C4=O 2. Ring N1 3. Amide C=O Lactam->HBA IMHB Intramolecular H-Bond: Amide N-H ... Ring N1 (Planarization) Lactam->IMHB

Caption: Tautomeric equilibrium favoring the 4-oxo species and the resulting hydrogen bonding inventory.

Part 2: Hydrogen Bonding Inventory (HBD/HBA)

For the dominant 4-oxo-3,4-dihydroquinazoline-2-carboxamide tautomer, the hydrogen bonding profile is defined as follows:

SiteTypeDescriptionPharmacological Relevance
Ring N3-H Donor Strong donor (pKa ~8-9).[1]Critical for binding to the backbone carbonyl of the kinase hinge region (e.g., Met, Glu residues).[1]
Ring C4=O Acceptor Strong acceptor.Binds to backbone NH groups in the target pocket.
Ring N1 Acceptor Weak acceptor (sterically crowded).[1]Often involved in intramolecular H-bonding with the exocyclic amide, enforcing planarity.
Amide

Donor Dual donor.[1]One proton is typically engaged in IMHB (to N1); the other is available for solvent or target interaction (e.g., Asp/Glu side chains).[1]
Amide C=O Acceptor Moderate acceptor.Extends the H-bond network, often interacting with water networks or polar side chains.

Lipinski Context:

  • HBD Count: 3 (Ring N3-H + Amide

    
    )
    
  • HBA Count: 3 (Ring C4=O, Ring N1, Amide C=O)[1]

  • LogP: Typically 0.5 – 1.5 (highly favorable for oral bioavailability).[1]

Part 3: Synthetic Protocols

The synthesis of 4-hydroxyquinazoline-2-carboxamide derivatives typically proceeds via the modification of anthranilic acid or 2-aminobenzamide precursors.

Protocol A: Cyclization from 2-Aminobenzamide (Recommended)

This route is preferred for its operational simplicity and high yields.[1]

Step 1: Formation of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

  • Reagents: 2-Aminobenzamide (1.0 eq), Diethyl Oxalate (2.0 eq).

  • Conditions: Reflux in ethanol or neat at 180°C.

  • Procedure:

    • Mix 2-aminobenzamide with excess diethyl oxalate.[1]

    • Heat to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Cool to room temperature.[1] The product precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol.[1]

    • Yield: Typically 70–85%.[1]

Step 2: Aminolysis to Carboxamide

  • Reagents: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, Ammonia (7N in MeOH or aqueous

    
    ).
    
  • Conditions: Stir at Room Temperature (RT) for 12–24 hours.

  • Procedure:

    • Suspend the ester from Step 1 in methanol.

    • Add excess ammonia solution.[1]

    • Stir in a sealed vessel. The ester will dissolve and the amide product will eventually precipitate.

    • Filter the solid, wash with water (to remove ammonium salts) and methanol.[1]

    • Yield: >90%.

Synthesis Start 2-Aminobenzamide Intermediate Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate Start->Intermediate Cyclization Reagent1 + Diethyl Oxalate (Reflux) Product 4-Oxo-3,4-dihydro- quinazoline-2-carboxamide Intermediate->Product Amidation Reagent2 + NH3 / MeOH (Aminolysis)

Caption: Two-step synthetic pathway from 2-aminobenzamide.

Part 4: Pharmacological Application (SBDD)

The 4-hydroxyquinazoline-2-carboxamide scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases.

4.1 Kinase Hinge Binding Mode

Kinase inhibitors often mimic the adenine ring of ATP. This scaffold achieves this via a Donor-Acceptor motif:

  • Ring N3-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the "Gatekeeper+1" or "Gatekeeper+3" residue in the hinge region.

  • Ring C4=O (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue.

  • C2-Carboxamide: Projects into the solvent front or interacts with the ribose-binding pocket residues (e.g., Asp/Glu), improving selectivity and solubility.[1]

4.2 Case Study: PAK4 and PARP Inhibitors
  • PAK4 (p21-activated kinase 4): Derivatives of this scaffold have shown nanomolar potency (IC50 < 10 nM) by anchoring to the hinge region via the N3-H/C4=O motif, while the 2-carboxamide interacts with surface residues to enforce selectivity over other isoforms.[1]

  • PARP (Poly (ADP-ribose) polymerase): The carboxamide group mimics the nicotinamide moiety of

    
    , the natural substrate of PARP, allowing the inhibitor to competitively block the catalytic site.[1]
    
Part 5: Characterization Workflow

To validate the presence of the correct tautomer and H-bond network:

  • 1H NMR (DMSO-d6):

    • Look for a singlet at

      
       11.0–12.5 ppm .[1] This corresponds to the Ring N3-H , confirming the lactam (oxo) form.[1]
      
    • Amide protons typically appear as two broad singlets around

      
       7.5–8.5 ppm  (non-equivalent due to restricted rotation/IMHB).[1]
      
  • X-Ray Crystallography:

    • Essential for observing the N3-H ... O=C intermolecular dimers and the Amide-H ... N1 intramolecular lock.[1]

  • IR Spectroscopy:

    • Strong absorption at 1650–1690 cm⁻¹ confirms the Amide I band (C=O) of the lactam ring and the exocyclic amide.[1]

References
  • Tautomerism & Structure: Molecules2017 , 22(2), 245.[1][2] "Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinazoline Derivatives." Link[1]

  • Synthesis & PARP Activity: Molecules2024 , 29(7), 1450.[1] "Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies." Link

  • Kinase Inhibition (PAK4): J. Med. Chem.2017 , 60(24), 10172–10187.[1] "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent PAK4 Inhibitors." Link[1]

  • Crystal Structure Analysis: Acta Cryst. E2017 , 73, 795–797.[1][3] "Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate." Link

  • pKa & Ionization: ResearchGate2023 . "Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors." Link

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 4-Hydroxyquinazoline-2-carboxamide from Anthranilamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous alkaloids and synthetic therapeutics[1]. Specifically, 4-hydroxyquinazoline-2-carboxamide (and its derivatives) acts as a critical intermediate in the synthesis of complex bioactive molecules, including the topoisomerase I inhibitor Luotonin A[2].

It is crucial to note the inherent tautomerism of this system: while named as a "4-hydroxyquinazoline," the molecule exists predominantly as its keto tautomer—4-oxo-3,4-dihydroquinazoline-2-carboxamide —in both the solid state and polar solutions[1].

The synthesis from anthranilamide (2-aminobenzamide) is achieved via a highly efficient, two-step convergent pathway:

  • Cyclocondensation: The differential nucleophilicity between the primary aniline-type amine and the amide nitrogen of anthranilamide is exploited. The more nucleophilic primary amine attacks the highly electrophilic carbonyl of diethyl oxalate. Subsequent intramolecular cyclization by the amide nitrogen forms the thermodynamically stable bicyclic pyrimidinone ring, expelling water and ethanol[3].

  • Amidation (Nucleophilic Acyl Substitution): The resulting C2-ethyl ester is highly activated by the adjacent electron-withdrawing imine nitrogen and the carbonyl group. Treatment with methanolic ammonia drives a rapid nucleophilic acyl substitution, displacing the ethoxy leaving group to yield the primary carboxamide[2].

Synthetic Workflow

SynthesisWorkflow A Anthranilamide (2-Aminobenzamide) C Reflux at 185°C (7 hours) A->C B Diethyl Oxalate (Solvent & Reactant) B->C D Ethyl 4-oxo-3,4-dihydroquinazoline -2-carboxylate C->D  Cyclocondensation  -EtOH, -H2O F Stir at RT (16-24 hours) D->F E Methanolic Ammonia (7N NH3 in MeOH) E->F G 4-Hydroxyquinazoline -2-carboxamide (Target) F->G  Acyl Substitution  -EtOH

Fig 1: Two-step synthetic workflow from anthranilamide to 4-hydroxyquinazoline-2-carboxamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

Chemical Causality: Diethyl oxalate is utilized in excess to serve as both the reactant and the solvent. The exceptionally high reaction temperature (185 °C) is not arbitrary; it is required to overcome the activation energy barrier for the secondary ring-closure step and to continuously distill off the ethanol and water byproducts. Removing these byproducts shifts the chemical equilibrium entirely toward the cyclized product according to Le Chatelier's principle[3].

Step-by-Step Procedure:

  • Charge a 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap with anthranilamide (5.0 g, 36.7 mmol) and diethyl oxalate (12.0 mL, ~88 mmol)[3].

  • Heat the mixture in an oil bath set to 185–190 °C under a nitrogen atmosphere for 7 hours. The mixture will initially form a clear solution before the product begins to precipitate.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the resulting suspension with cold hexane (30 mL) to reduce the solubility of the product and dissolve unreacted diethyl oxalate.

  • Filter the precipitate under vacuum and wash the filter cake sequentially with hexane (2 × 15 mL) and ice-cold ethanol (10 mL).

  • Dry the off-white solid in a vacuum oven at 60 °C for 4 hours.

Protocol 2: Synthesis of 4-Hydroxyquinazoline-2-carboxamide

Chemical Causality: Methanol is selected as the solvent because it provides optimal solubility for ammonia gas while maintaining the ester intermediate in a reactive suspension. As the amidation proceeds, the resulting primary carboxamide—which possesses strong intermolecular hydrogen-bonding capabilities—precipitates out of the methanolic solution. This spontaneous precipitation drives the reaction forward and prevents reverse esterification[2].

Step-by-Step Procedure:

  • Suspend ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (4.0 g, 18.3 mmol) in a 7N solution of ammonia in methanol (40 mL) within a heavy-walled pressure flask[2].

  • Seal the flask securely and stir the suspension at room temperature (20–25 °C) for 16 to 24 hours. The visual transition from a granular suspension to a fine, dense precipitate indicates reaction progression.

  • Vent the flask carefully in a fume hood to release excess ammonia pressure.

  • Filter the solid product under vacuum.

  • Wash the filter cake with cold methanol (2 × 15 mL) to remove any unreacted ester and trace impurities.

  • Dry the final product under high vacuum at 50 °C to yield the target carboxamide as a colorless to pale-yellow solid.

Self-Validating Analytical Systems

To ensure scientific integrity, each protocol is designed as a self-validating system where the success of the reaction can be confirmed through orthogonal analytical techniques before proceeding to the next step.

  • Validation of Step 1 (Cyclization): The success of the cyclocondensation is visually confirmed by the precipitation of the product upon cooling. Analytically, Fourier Transform Infrared (FT-IR) spectroscopy will show the disappearance of the primary amine N-H stretching bands (~3400–3300 cm⁻¹) of anthranilamide. ¹H NMR is the definitive checkpoint: the appearance of a distinct ethyl group (a quartet at ~4.38 ppm and a triplet at ~1.34 ppm) confirms the installation of the ester moiety[3].

  • Validation of Step 2 (Amidation): The amidation is validated by the complete disappearance of the ethyl ester signals in the ¹H NMR spectrum. The successful formation of the primary amide is confirmed by the emergence of two characteristic broad singlets in the 7.8–8.4 ppm range (representing the non-equivalent protons of the -NH₂ group due to restricted rotation), alongside the highly deshielded pyrimidinone N-H/O-H proton at ~12.2 ppm[2].

Quantitative Data & Characterization

Table 1: Reaction Optimization & Yield Metrics

Reaction Step Reagents Temp / Time Physical State Isolated Yield
Step 1: Cyclocondensation Anthranilamide, Diethyl oxalate (neat) 185 °C / 7 h Off-white crystalline solid 88 - 92%

| Step 2: Amidation | C2-Ethyl ester, 7N NH₃ in MeOH | 25 °C / 16 h | Colorless fine powder | 85 - 90% |

Table 2: Spectroscopic Validation Checkpoints (¹H NMR in DMSO-d₆)

Compound Key ¹H NMR Signals (δ, ppm) Diagnostic Assignment
Anthranilamide (Starting Material) 6.50 (br s, 2H), 7.10-7.60 (m, 4H), 7.75 (br s, 2H) Primary amine (-NH₂), Primary amide (-CONH₂)
Intermediate (C2-Ethyl ester) 1.34 (t, 3H), 4.38 (q, 2H), 7.58-8.16 (m, 4H), 12.34 (s, 1H) Ethyl ester (-CH₂CH₃), Pyrimidinone (-NH)

| Target (C2-Carboxamide) | 7.55-8.15 (m, 4H), ~8.01 (br s, 1H), ~8.35 (br s, 1H), 12.20 (s, 1H) | Primary amide (-CONH₂), Pyrimidinone (-NH) |

References

  • Witt, A., & Bergman, J. (2003). Recent Developments in the Field of Quinazoline Chemistry. Current Organic Chemistry, 7(7), 659-677. URL:[Link]

  • Sharma, P., et al. (2018). 1,2,3-Triazole–quinazolin-4(3H)-one conjugates: evolution of ergosterol inhibitor as anticandidal agent. RSC Advances, 8, 40115-40130. URL:[Link]

  • Koutentis, P. A., et al. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 17(10), 11656-11672. URL:[Link]

Sources

Application Note: Functionalization of 4-Hydroxyquinazoline-2-carboxamide at N3 Position

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, exhibiting potent activity in kinase inhibition (e.g., EGFR, VEGFR) and infectious disease targets. However, functionalizing the N3 position of 4-hydroxyquinazoline-2-carboxamide presents a unique regioselectivity challenge due to three competing nucleophilic sites: the N3 nitrogen, the O4 oxygen (tautomeric enol), and the exocyclic primary amide nitrogen at C2. This guide provides a definitive, evidence-based protocol for selective N3-functionalization, utilizing thermodynamic control to suppress O-alkylation and pKa-based discrimination to avoid exocyclic amide interference.

Structural Analysis & Mechanistic Insight

Tautomerism and Reactive Sites

To achieve selective functionalization, one must first understand the substrate's behavior in solution.[1] Although often named "4-hydroxyquinazoline," the molecule exists predominantly as the quinazolin-4(3H)-one tautomer in polar aprotic solvents (DMSO, DMF).

  • N3-H (Imide-like): The most acidic proton (

    
    ). Deprotonation yields a resonance-stabilized anion delocalized onto the O4 oxygen.
    
  • O4 (Enolate): Under kinetic control or with hard electrophiles (e.g., chloromethyl ethers), O-alkylation is a competing pathway.

  • Exocyclic Amide (

    
    ):  The primary amide protons are significantly less acidic (
    
    
    
    ). By controlling base stoichiometry and strength, this site remains neutral and non-reactive.
Decision Logic for Conditions

The choice of conditions dictates the regiochemical outcome.[1]

  • Thermodynamic Control (Favored for N3): Reversible conditions allow the less stable O-alkylated kinetic product to revert and convert to the stable N-alkylated amide.

  • Kinetic Control (Favored for O4): Irreversible, rapid trapping of the oxy-anion (often using Ag+ salts or hard electrophiles).

Figure 1: Mechanistic pathway showing the dominance of N3-alkylation under thermodynamic conditions.[1]

Experimental Protocols

Method A: Base-Mediated N3-Alkylation (Standard)

Best for: Primary alkyl halides, benzyl halides. Mechanism:


 substitution under thermodynamic control.
Materials
  • Substrate: 4-Hydroxyquinazoline-2-carboxamide (1.0 equiv)

  • Electrophile: Alkyl halide (1.1 equiv)

  • Base: Anhydrous

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the quinazoline substrate (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add anhydrous

    
     (1.5 equiv). Stir at room temperature for 30 minutes. The suspension may change color (often yellowing) as the anion forms.
    
    • Note:

      
       can be used to accelerate sluggish reactions due to the "cesium effect" (higher solubility/looser ion pairing).
      
  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 60–80 °C . Monitor by TLC or LC-MS.

    • Time: Typically 2–6 hours.

    • Why Heat? Heating promotes thermodynamic equilibration, converting any kinetically formed O-alkyl product into the stable N-alkyl isomer via an intermolecular mechanism or rearrangement.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (10x reaction volume). The product usually precipitates.

    • Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine (to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).

Method B: Mitsunobu Reaction (Alternative)

Best for: Primary/Secondary Alcohols (avoiding halides). Mechanism: Activation of alcohol by phosphine/azodicarboxylate.

Materials
  • Substrate: 1.0 equiv

  • Alcohol: 1.2–1.5 equiv

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Protocol
  • Dissolution: Dissolve substrate, alcohol, and

    
     in anhydrous THF under inert atmosphere (
    
    
    
    /Ar).
    • Solubility Note: If the quinazoline is insoluble in THF, use a THF/DMF mixture or pure 1,4-dioxane.

  • Addition: Cool to 0 °C. Add DIAD dropwise over 10–15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate the residue with

    
     to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate by chromatography.
    

Characterization & Validation

Distinguishing N3-alkylation from O4-alkylation is critical. Standard 1H NMR is often insufficient due to overlapping chemical shifts.

NMR Diagnostics Table
FeatureN3-Alkylated Product (Target)O4-Alkylated Product (Impurity)
1H NMR (

)

4.0 – 5.2 ppm

5.4 – 6.0 ppm (Deshielded)
13C NMR (C4 Carbonyl)

160 – 162 ppm (Amide C=O)

165 – 170 ppm (Imidate C-O)
HMBC Correlation

correlates to C4 (C=O) AND C2

correlates to C4 only
IR Spectrum Strong C=O stretch (~1660-1680 cm⁻¹)C=N stretch, weak/no Amide I C=O
Critical Validation Experiment (HMBC)

To certify the structure, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Success Criteria: Look for the "3-bond" correlation from the new alkyl protons (

    
    ) to the C2 quaternary carbon  (the one attached to the carboxamide).
    
  • Logic: In the N3-isomer, the alkyl group is 3 bonds away from C2. In the O4-isomer, the alkyl group is 5 bonds away from C2 (too far for standard HMBC).

Troubleshooting Guide

ProblemPossible CauseSolution
Low Conversion Poor solubility of anion.Switch solvent to DMAc or NMP. Add 18-crown-6 if using

.
O-Alkylation Observed Reaction temperature too low; "Hard" electrophile used.Increase temp to 80°C to force rearrangement. Avoid MOM-Cl or SEM-Cl unless O-protection is desired.
Exocyclic Amide Alkylation Excess base used; Base too strong (

).
Strictly use 1.1-1.5 eq of Carbonate base. Do not use NaH or LiHMDS.
Product is Water Soluble 2-Carboxamide polarity.Do not pour into water. Evaporate DMF (high vac) and purify by reverse-phase prep-HPLC.

References

  • Regioselectivity in Quinazolinone Alkylation

    • Title: Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkyl
    • Source: Organic & Biomolecular Chemistry, 2024.
    • URL:[Link]

  • NMR Characterization of N vs O Alkylation

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source: Bioorganic & Medicinal Chemistry Letters, 2013.
    • URL:[Link]

  • pKa Values of Heterocycles

    • Title: Bordwell pKa Table (Acidity in DMSO).[2]

    • Source: University of Wisconsin-Madison.
    • URL:[Link]

  • Quinazoline-2-carboxamide Synthesis

    • Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
    • Source: Journal of Medicinal Chemistry, 2021.
    • URL:[Link]

Sources

Application Note: Rational Design and Evaluation of Quinazoline-2-Carboxamide GyrB Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The emergence of fluoroquinolone-resistant bacteria necessitates the development of novel topoisomerase inhibitors that bypass the GyrA/parC resistance mechanism. This guide details the design, synthesis, and validation of GyrB ATPase inhibitors utilizing the quinazoline-2-carboxamide scaffold.[1] Unlike fluoroquinolones, which stabilize the DNA-cleavage complex, these small molecules competitively inhibit the ATP-binding pocket of the GyrB subunit, effectively starving the enzyme of the energy required for DNA supercoiling.

This application note provides a complete workflow for researchers, moving from Structure-Activity Relationship (SAR) logic to bench-level protocols for chemical synthesis and enzymatic validation.

Rational Design Strategy (SAR)

The GyrB ATP-binding pocket presents a specific challenge: it is structurally similar to the Hsp90 and MutL ATPase domains, making selectivity paramount. The quinazoline-2-carboxamide core is a "privileged scaffold" that mimics the adenine ring of ATP, allowing for potent competitive inhibition.

Structural Logic
  • The Core (Quinazoline): Mimics the adenine base of ATP.

  • Position 2 (Carboxamide): This is the pharmacophore anchor. It forms a critical hydrogen bond network with Asp73 (E. coli numbering) and a conserved water molecule. Disruption of this amide usually abolishes activity.

  • Position 4 (Solvent Front): Substituents here (often amines like piperazine or morpholine) project towards the solvent. This is the primary vector for modifying physicochemical properties (solubility, LogD) without disrupting binding affinity.

  • Lipophilic Pocket Interaction: The fused benzene ring of the quinazoline sits in a hydrophobic pocket.

SAR Visualization

The following diagram illustrates the functional decomposition of the inhibitor design.

SAR_Strategy Core Quinazoline Core (Adenine Mimic) Pos2 Pos 2: Carboxamide (Critical H-Bond to Asp73) Core->Pos2 Pharmacophore Anchor Pos4 Pos 4: Solubilizing Group (Solvent Exposed) Core->Pos4 PK Optimization Pocket Hydrophobic Pocket (Van der Waals) Core->Pocket Binding Affinity

Figure 1: Structural decomposition of Quinazoline-2-carboxamide inhibitors targeting GyrB.

Protocol A: Chemical Synthesis

Objective: Synthesize a 4-amino-quinazoline-2-carboxamide derivative. Scale: Milligram to Gram scale.

Reagents & Equipment[2]
  • Starting Material: 2-Aminobenzamide or Isatoic anhydride.

  • Reagents: Oxalyl chloride, Amines (e.g., N-methylpiperazine), HATU (coupling agent), DIPEA.

  • Solvents: DMF, DCM, THF.

Step-by-Step Workflow
  • Cyclization (Core Formation):

    • Dissolve 2-aminobenzamide (1.0 eq) in THF.

    • Add oxalyl chloride (1.2 eq) dropwise at 0°C.

    • Reflux for 4 hours to form the quinazoline-2,4-dione intermediate.

    • Checkpoint: Monitor via TLC (Shift in R_f).

  • Chlorination:

    • Treat the dione intermediate with POCl

      
       (excess) and a catalytic amount of DMF.
      
    • Reflux for 12 hours.

    • Evaporate excess POCl

      
       to yield 2,4-dichloroquinazoline.
      
  • Regioselective Substitution (Position 4):

    • Note: The C4 position is more electrophilic than C2.

    • Dissolve 2,4-dichloroquinazoline in DCM at 0°C.

    • Add the solubilizing amine (e.g., morpholine, 1.0 eq) and DIPEA (1.5 eq).

    • Stir at RT for 2 hours.

    • Isolate the 2-chloro-4-aminoquinazoline.

  • Carbonylation (Introduction of Amide):

    • Palladium-catalyzed aminocarbonylation is preferred for library generation.

    • React the 2-chloro intermediate with CO gas (balloon), Pd(OAc)

      
      , dppp, and the desired amine/ammonium source in DMF/EtOH at 80°C.
      

Protocol B: Biochemical Validation (ATPase Assay)

Objective: Determine the IC


 of the synthesized compounds against GyrB.
Method:  Coupled Enzyme Assay (Pyruvate Kinase/Lactate Dehydrogenase).[2][3][4]
Scientific Rationale

Direct measurement of phosphate release (Malachite Green) is prone to false positives from compound precipitation or color interference. The Coupled Enzyme Assay is a kinetic assay that links ATP hydrolysis to NADH oxidation, providing a real-time, self-validating readout at 340 nm.

Reaction Cascade
  • GyrB: Hydrolyzes ATP

    
     ADP + P
    
    
    
    .
  • Pyruvate Kinase (PK): Converts ADP + PEP

    
     ATP + Pyruvate.[2]
    
  • Lactate Dehydrogenase (LDH): Converts Pyruvate + NADH

    
     Lactate + NAD
    
    
    
    .[2]
  • Signal: Decrease in Absorbance at 340 nm (NADH consumption).

Coupled_Assay ATP ATP ADP ADP ATP->ADP Hydrolysis GyrB GyrB Enzyme (Target) GyrB->ADP Pyruvate Pyruvate ADP->Pyruvate  + PEP PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase PK->Pyruvate NAD NAD+ (Low Abs 340nm) Pyruvate->NAD  + NADH NADH NADH (High Abs 340nm) NADH->NAD Oxidation LDH Lactate Dehydrogenase LDH->NAD

Figure 2: Kinetic pathway of the PK/LDH coupled ATPase assay.

Detailed Protocol
  • Buffer Preparation:

    • 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl

      
      , 1 mM DTT, 10% Glycerol.
      
    • Critical: Prepare fresh NADH (400

      
      M final) and PEP (2 mM final).
      
  • Enzyme Mix:

    • E. coli GyrB subunit (or S. aureus GyrB). Final concentration: 20–50 nM.

    • Linear DNA (pBR322) is often added to stimulate ATPase activity (optional for pure ATPase domain, required for holoenzyme).

  • Plate Setup (96-well Clear Flat Bottom):

    • Blank: Buffer + DMSO (No Enzyme).

    • Positive Control: Enzyme + DMSO (No Inhibitor).

    • Reference Inhibitor: Novobiocin (IC

      
      M).
      
    • Test Wells: Enzyme + Compound (Serial Dilution).

  • Execution:

    • Incubate Enzyme + Compound for 10 mins at 25°C.

    • Add Master Mix (ATP + PEP + NADH + PK/LDH).

    • Start Reaction: Add ATP (1 mM final).

    • Read: Kinetic mode, Abs 340 nm, every 30 seconds for 20 minutes.

Data Analysis

Calculate the slope (rate) of NADH depletion (


OD/min).


Protocol C: Microbiological Validation (MIC)

Objective: Confirm cell permeability and antibacterial activity. Method: Broth Microdilution (CLSI Standards).

  • Strains:

    • E. coli (ATCC 25922) - Gram-negative permeability check.

    • S. aureus (ATCC 29213) - Gram-positive target check.

    • E. coli

      
      tolC - Efflux pump deficient mutant (to verify if lack of potency is due to efflux).
      
  • Procedure:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum:

      
       CFU/mL.
      
    • Compound Range: 64

      
      g/mL to 0.06 
      
      
      
      g/mL (2-fold dilutions).
    • Incubate 16–20 hours at 37°C.

    • Read: Lowest concentration with no visible growth.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background ATPase Activity DNA contamination in protein prepTreat GyrB prep with DNase I or purify via Heparin column.
Compound Precipitation Low solubility in assay bufferAdd 0.01% Triton X-100 or reduce DMSO < 2%.
Non-Linear Kinetics NADH depletion too fastReduce Enzyme concentration or increase NADH to 500

M.
Potent Enzyme Inhibition but High MIC Efflux or Permeability issuesTest in E. coli

tolC. If active there, optimize Pos 4 for permeation.

References

  • Inspiralis. E. coli Gyrase ATPase Linked Assay Protocol. (Industry Standard Protocol). [Link]

  • Xue, W., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • BindingDB. Assay Method Information: ATPase Assay (S. aureus DNA gyrase). [Link][3]

  • Bisacchi, G. S., & Manchester, J. I. (2015). A New Class of Bacterial Topoisomerase Inhibitors with a Novel Mode of Action. ACS Infectious Diseases. (Context on GyrB vs GyrA inhibition). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 4-Hydroxyquinazoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-QZN-002 Compound: 4-Hydroxyquinazoline-2-carboxamide (and related 4-oxo-dihydroquinazoline derivatives) Solvent: Dimethyl Sulfoxide (DMSO) Status: Active Guide

Executive Summary & Mechanistic Insight[1]

The Core Challenge: Researchers often encounter "brick dust" insolubility with 4-hydroxyquinazoline-2-carboxamide. While the core quinazoline ring is moderately soluble in polar aprotic solvents, the 2-carboxamide moiety introduces a critical thermodynamic barrier: High Lattice Energy.

The "Why" (Expert Analysis):

  • Tautomeric Reality: Despite the name "4-hydroxy," this molecule exists predominantly in the quinazolin-4(3H)-one (keto) tautomer in both solid state and solution [1, 2]. This creates a rigid lactam structure.

  • Intermolecular Hydrogen Bonding: The 2-carboxamide group acts as a dual hydrogen-bond donor (

    
    ) and acceptor (
    
    
    
    ). When combined with the ring lactam (
    
    
    ), this creates a robust, planar H-bond network that resists solvent penetration.
  • Pi-Stacking: The flat aromatic system facilitates strong

    
     stacking, further stabilizing the crystal lattice.
    

The Solution Strategy: To dissolve this compound, you must energetically disrupt these intermolecular forces. Simple mixing is rarely sufficient. You must employ thermal energy (heat), mechanical stress (sonication), or chemical modification (pH shift) to break the lattice.

Troubleshooting Decision Tree

Use this logic flow to determine the correct solubilization protocol for your specific situation.

Solubility_Workflow Start START: Compound is insoluble in DMSO Check_Water Check DMSO Grade: Is it Anhydrous? Start->Check_Water Dry_DMSO Action: Use fresh Anhydrous DMSO (>99.9%) Check_Water->Dry_DMSO No / Unsure Sonicate Step 1: Mechanical Disruption (Sonication) Check_Water->Sonicate Yes Dry_DMSO->Sonicate Heat Step 2: Thermal Disruption (40-60°C) Sonicate->Heat Check_Clear Is solution clear? Heat->Check_Clear Success SUCCESS: Proceed to Experiment Check_Clear->Success Yes Base_Shift Step 3: Chemical Shift (Add 1-2 eq. Organic Base) Check_Clear->Base_Shift No (Turbid) Final_Check Is solution clear? Base_Shift->Final_Check Final_Check->Success Yes Fail CRITICAL FAIL: Check Purity or Switch Solvent System Final_Check->Fail No

Figure 1: Step-by-step decision matrix for solubilizing rigid quinazoline derivatives.

Detailed Protocols

Protocol A: Physical Disruption (Standard)

Use this for concentrations < 10 mM.

  • Preparation: Weigh the compound into a glass vial (avoid plastic if heating).

  • Solvent Addition: Add Anhydrous DMSO .

    • Critical Note: DMSO is hygroscopic.[1][2] If your DMSO has absorbed atmospheric water, solubility drops exponentially. Always use a fresh bottle or DMSO stored over molecular sieves [3].

  • Vortex: Vortex at max speed for 60 seconds.

  • Sonication: Sonicate in a water bath at 40°C for 10–20 minutes .

    • Visual Check: Hold the vial up to a light source. If you see "shimmering" or particulates, the lattice is not broken.

  • Thermal Cycle: If still undissolved, heat the vial to 60°C (using a heating block) for 5 minutes, then vortex immediately.

Protocol B: Base-Assisted Dissolution (Advanced)

Use this for concentrations > 10 mM or stubborn "brick dust" batches.

Mechanism: The N-H on the quinazolinone ring (N3 position) is weakly acidic (pKa ~9–10). By adding an organic base, you deprotonate this nitrogen, creating a mono-anionic species. The ionic charge disrupts the intermolecular H-bonding network, drastically increasing solubility in polar solvents like DMSO [4].

  • Calculate: Determine the molar amount of your compound.

  • Add Solvent: Add Anhydrous DMSO to reach 90% of your target volume.

  • Add Base: Add 1.5 to 2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Why these bases? They are organic, soluble in DMSO, and non-nucleophilic, minimizing side reactions.

  • Mix: Vortex and sonicate. The solution should clarify rapidly.

  • Finish: Bring to final volume with DMSO.

Warning: Do not use this protocol if your downstream application is sensitive to basic pH (e.g., certain enzymatic assays), unless you plan to dilute significantly into a buffered medium.

Quantitative Data & Solubility Parameters

ParameterValue / DescriptionImpact on Solubility
Tautomer Preference Quinazolin-4(3H)-one (Keto)Negative: Creates rigid amide backbone [1].
pKa (Acidic) ~9.5 (Ring N-H)Positive: Allows deprotonation by base.
LogP ~0.9 – 1.2Neutral: Not highly lipophilic, but high crystal energy dominates.
Max Solubility (Pure DMSO) ~10–20 mM (Typical)Requires heat/sonication.
Max Solubility (DMSO + Base) > 50 mM (Estimated)Deprotonation breaks lattice energy.
Water Tolerance Very LowCritical: Precipitates immediately upon water addition.

Frequently Asked Questions (FAQs)

Q: My compound precipitates when I dilute the DMSO stock into cell culture media. What do I do? A: This is "Crash-out." The hydrophobic effect forces the molecule out of solution when water content increases.

  • Fix 1 (Stepwise Dilution): Do not add 100% DMSO stock directly to media. Dilute your stock 1:10 in pure ethanol or PEG-300 first, then add to media.

  • Fix 2 (Warm Media): Pre-warm your culture media to 37°C before adding the compound.

  • Fix 3 (Serum): Ensure your media contains FBS (Fetal Bovine Serum). Albumin in the serum can bind the drug and keep it in solution [5].

Q: Can I store the DMSO stock at -20°C? A: Yes, but with a caveat. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), which will eventually cause the compound to precipitate irreversibly [3].

  • Best Practice: Aliquot the stock into single-use vials immediately after preparation. Store at -20°C. Use once and discard.

Q: Why does the solution turn yellow after adding base? A: This is normal. The formation of the quinazolinone anion often results in a bathochromic shift (color change) due to increased conjugation in the electron system. It does not necessarily indicate degradation.

Q: Is the "4-hydroxy" name misleading? A: Yes. In solution, the proton sits on the Nitrogen (N3), not the Oxygen. It is chemically a cyclic amide (lactam). This is why it behaves like a rock—amides stack very well. Treat it as a Quinazolinone for all chemistry purposes [2].

References

  • BenchChem. (2025).[3] Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Retrieved from

  • ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives. Retrieved from

  • Ziath. (2006). Samples in DMSO: What an end user needs to know (Water absorption and Freeze-Thaw effects). Retrieved from

  • Reddit ChemPros. (2025). Reaction intermediate being poorly soluble - Workarounds using organic bases. Retrieved from

  • BenchChem. (2025).[3] Troubleshooting Insolubility in Aqueous Solutions (Cell Culture Dilution Strategies). Retrieved from

Sources

Technical Support Center: Purifying Quinazoline-2-Carboxamides via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of quinazoline-2-carboxamides using recrystallization. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.

Introduction: The Challenge of Purifying Quinazoline-2-Carboxamides

Quinazoline-2-carboxamides are a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Their purification is a critical step to ensure the accuracy of biological data and meet regulatory standards. While recrystallization is a powerful and often preferred purification technique over chromatography for its cost-effectiveness and scalability, the unique physicochemical properties of quinazoline-2-carboxamides can present challenges.[3] These molecules often exhibit moderate to poor aqueous solubility and may have high melting points, making solvent selection a non-trivial task.[4][5]

This guide is designed to address the common hurdles you may encounter, providing both quick solutions and detailed technical explanations to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of quinazoline-2-carboxamides?

A1: A good starting point for solvent screening includes polar aprotic solvents and alcohols. Based on the general solubility of related quinazoline derivatives, consider the following:

  • Alcohols: Ethanol, Methanol, Isopropanol.[6][7][8][9]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate.[10]

  • Mixed Solvent Systems: Often, a single solvent is not ideal. A common strategy is to use a solvent pair, one in which the compound is soluble (a "good" solvent) and one in which it is sparingly soluble (a "poor" solvent).[11] Common pairs include Ethanol/Water, Methanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[12][13][14]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point or as a supersaturated, low-melting eutectic. Here’s how to troubleshoot:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.[15]

  • Add more of the "good" solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of the solvent in which your compound is more soluble, and then allow it to cool slowly.[15]

  • Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a different mixed solvent pair.[13]

  • Vigorous stirring: As the solution cools and oil droplets appear, stirring vigorously can sometimes induce crystallization.[16]

Q3: Crystal formation is not happening, even after cooling. What are the next steps?

A3: If crystals fail to form, the solution is likely supersaturated or the concentration of the compound is too low. Try the following techniques to induce crystallization:

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[16][17]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to grow upon.[16][17]

  • Reduce the solvent volume: If you suspect too much solvent was added, you can carefully evaporate some of it by gently heating the solution and then attempt to cool it again.[15][16][18]

  • Cool to a lower temperature: If an ice bath is not sufficient, a dry ice/acetone bath can be used to reach lower temperatures, which may be necessary for some compounds.

Q4: The recovery of my purified compound is very low. How can I improve the yield?

A4: Low recovery is a common issue in recrystallization and can often be attributed to a few key factors:

  • Using too much solvent: The most frequent cause of low yield is dissolving the compound in an excessive amount of hot solvent.[16][17] Always aim to use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Significant solubility in cold solvent: Your compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent in which your compound is less soluble when cold.[17]

  • Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product. To prevent this, use a heated filter funnel or preheat your glassware, and add a small excess of hot solvent before filtering.

Troubleshooting Guide

Problem Possible Cause Solution Technical Explanation
Compound is insoluble in all tested single solvents The compound has very high lattice energy or is a rigid, planar molecule.Try high-boiling point polar aprotic solvents like DMF or DMSO.[10] Alternatively, use a mixed solvent system.[11]High lattice energy requires a solvent that can effectively solvate the individual molecules to overcome the crystal packing forces. Polar aprotic solvents with high dielectric constants are often effective.
Compound dissolves in the cold solvent The chosen solvent is too good at solvating the compound at all temperatures.Select a less polar solvent or a solvent in which the compound has lower solubility at room temperature.The ideal recrystallization solvent should exhibit a large difference in solubility for the target compound between high and low temperatures.
Colored impurities remain in the crystals The impurity co-crystallizes with the product or is adsorbed onto the crystal surface.Add a small amount of activated charcoal to the hot solution before filtration.Activated charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb the desired product.
Crystals are very fine and difficult to filter Crystallization occurred too rapidly.Ensure slow cooling. You can also try re-dissolving the crystals in a minimal amount of hot solvent and allowing them to cool more slowly.Slower crystal growth allows for the formation of larger, more ordered crystals that are easier to handle and typically have higher purity.[18]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of your quinazoline-2-carboxamide.

Materials:

  • Crude quinazoline-2-carboxamide (approx. 500 mg)

  • A selection of test solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Testing:

    • Place approximately 20-30 mg of your crude compound into several separate test tubes.

    • To each tube, add 0.5 mL of a different solvent at room temperature.

    • Vortex or shake each tube vigorously. Observe and record the solubility at room temperature.

    • A good candidate solvent will not dissolve the compound at room temperature.

  • Hot Solubility Testing:

    • For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent.

    • Add the solvent dropwise, with heating and agitation, until the solid just dissolves. Record the approximate volume of solvent used.

    • An ideal solvent will dissolve the compound completely at its boiling point in a reasonable volume (e.g., 1-3 mL).

  • Cooling and Crystal Formation:

    • Remove the test tubes that contain fully dissolved compound from the heat and allow them to cool slowly to room temperature.

    • Observe for crystal formation. Note the quantity and quality of the crystals.

    • If no crystals form at room temperature, place the test tubes in an ice bath for 15-20 minutes.

    • A suitable solvent will yield a good crop of crystals upon cooling.

  • Evaluating Mixed Solvent Systems:

    • If no single solvent is ideal, select a "good" solvent (one in which the compound is soluble) and a "poor" solvent (one in which the compound is insoluble). The two solvents must be miscible.[11]

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise, while keeping the solution hot, until the solution becomes slightly cloudy (turbid).

    • Add a few drops of the hot "good" to re-clarify the solution.

    • Allow the solution to cool slowly and observe for crystallization.

Protocol 2: Bulk Recrystallization

Once a suitable solvent system has been identified, proceed with the bulk purification.

Materials:

  • Crude quinazoline-2-carboxamide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and begin heating and stirring.

    • Continue to add the solvent in small portions until the compound is completely dissolved at the boiling point of the solvent. Use the minimum amount of solvent necessary.[17]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration. Preheat a separate Erlenmeyer flask and a filter funnel (a stemless funnel is ideal).

    • Add a small excess of hot solvent to the solution to prevent premature crystallization.

    • Quickly pour the hot solution through the preheated funnel with fluted filter paper into the clean, preheated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal recovery.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter funnel by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Recrystallization_Workflow start Start: Crude Quinazoline-2-carboxamide test_single Test Single Solvents (e.g., EtOH, Acetone, Ethyl Acetate) start->test_single dissolve_hot Does it dissolve in hot solvent? test_single->dissolve_hot insoluble_cold Is it insoluble in cold solvent? dissolve_hot->insoluble_cold Yes bad_solvent Try a different single solvent dissolve_hot->bad_solvent No good_solvent Good Single Solvent Found insoluble_cold->good_solvent Yes insoluble_cold->bad_solvent No bad_solvent->test_single test_mixed Test Mixed Solvents (e.g., EtOH/Water, EtOAc/Hexane) bad_solvent->test_mixed If no single solvent works dissolve_good Dissolve in min. hot 'good' solvent test_mixed->dissolve_good add_poor Add hot 'poor' solvent until cloudy dissolve_good->add_poor clarify Clarify with a few drops of hot 'good' solvent add_poor->clarify cool Cool Slowly clarify->cool crystals_form Do crystals form? cool->crystals_form good_mixed Good Mixed Solvent Found crystals_form->good_mixed Yes bad_mixed Try a different mixed solvent pair crystals_form->bad_mixed No

Caption: Systematic workflow for selecting a recrystallization solvent.

References

  • Cho, S., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Gravel, M., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]

  • Gravel, M., et al. (2021). Discovery and Structure−Activity Relationships of Quinazolinone-2. ACS Publications. Available at: [Link]

  • ISSR. Recrystallization. International School of Science and Research. Available at: [Link]

  • University of Rochester. Purification: How To. Department of Chemistry. Available at: [Link]

  • Al-Obaidi, A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (2025). 223 questions with answers in RECRYSTALLISATION | Science topic. Available at: [Link]

  • Science and Education Scientific Journal. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Available at: [Link]

  • Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link]

  • ACCESS TO QUINAZOLINES FROM 2-NITROBENZALDEHYDE AND ARYLAMINES. Available at: [Link]

  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Available at: [Link]

  • ACS Publications. (1997). Solute−Solvent Interactions in Amide−Water Mixed Solvents. The Journal of Physical Chemistry B. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Available at: [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available at: [Link]

Sources

Technical Guide: Minimizing Bis-Quinazoline Side Products in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

In the synthesis of 4-aminoquinazoline pharmacophores (e.g., Gefitinib, Erlotinib, Lapatinib), "bis-quinazoline" impurities represent a critical quality attribute (CQA) failure mode. These impurities generally manifest in two distinct chemical forms depending on the reaction stage:

  • The Ether-Linked Dimer (4,4'-oxybisquinazoline): Formed during the chlorination of quinazolin-4(3H)-one using phosphoryl chloride (

    
    ).[1] This is the most prevalent and persistent impurity, often co-eluting with the product.
    
  • The Bridged Dimer (Bis-alkylation): Formed during the

    
     coupling step if the nucleophile (amine) possesses dual reactivity or if stoichiometry is mismanaged.
    

This guide provides troubleshooting protocols to suppress these specific side reactions, ensuring high purity of the monomeric core.

Module A: The Chlorination Stage ( )

The Issue: Formation of 4,4'-oxybisquinazoline (


).
Mechanism:  This impurity arises when the activated phosphorylated intermediate reacts with unreacted quinazolinone (acting as a nucleophile) rather than the chloride ion.
Mechanism of Failure (Visualization)

OxyBisMechanism cluster_0 Critical Control Point Start Quinazolin-4(3H)-one Inter Phosphorylated Intermediate (Activated) Start->Inter + POCl3 (Base catalyzed) Product 4-Chloroquinazoline (Target) Inter->Product + Cl- (High Temp) Impurity 4,4'-Oxybisquinazoline (Dimer Impurity) Inter->Impurity + Unreacted Start Material (Low Temp/Low Base) Product->Impurity + H2O (Hydrolysis back to Start Material)

Figure 1: Competitive pathways in the chlorination of quinazolinone. The red node indicates the critical dimer impurity.

Troubleshooting Guide: Chlorination

Q: I see a persistent impurity at RRT ~1.4-1.6 after


 treatment. Increasing reaction time doesn't help. What is it? 
A:  This is likely the 4,4'-oxybisquinazoline dimer .[1] It is thermodynamically stable and will not convert to the chloride with more time.
  • Root Cause: "Pseudodimer" formation occurred early in the reaction due to insufficient activation or presence of moisture (hydrolysis).

  • Solution: Implement the Vilsmeier-Haack Activation Protocol .

    • Do not use neat

      
      . Add catalytic DMF  (0.1–0.5 eq).
      
    • This forms the Vilsmeier reagent (chloroiminium ion), which is far more reactive than

      
       alone.
      
    • Critical Step: Ensure the reaction mixture is basic (using an organic base like DIEA or

      
      ) during the initial mixing at low temperature (
      
      
      
      C) to fully phosphorylate the starting material before heating.

Q: My reaction stalls with 5-10% starting material remaining, and the dimer is increasing. A: You are likely experiencing moisture ingress .

  • Explanation:

    
     hydrolyzes to phosphoric acid, which is inactive. The water generated hydrolyzes your product (4-chloroquinazoline) back to the starting material (quinazolinone). The starting material then attacks the remaining product to form the 
    
    
    
    dimer.
  • Protocol:

    • Use fresh

      
       (distilled if yellow).
      
    • Add a drying tube or

      
       blanket.
      
    • Stoichiometry: Ensure at least 1.5–2.0 eq of

      
       is used to scavenge trace water.
      

Module B: The Amination Stage ( )

The Issue: Formation of Bis-alkylated species (


).
Context:  This occurs when coupling 4-chloroquinazoline with diamines (e.g., piperazine, ethylenediamine) or when the product itself becomes nucleophilic.
Decision Tree: Optimizing Coupling

SNArOptimization Start Start: 4-Chloroquinazoline + Amine Q_Type Is the Nucleophile a Diamine? (e.g., Piperazine) Start->Q_Type Yes_Diamine High Risk of Bis-Quinazoline Formation Q_Type->Yes_Diamine Yes No_Diamine Is the Impurity an Oxygen-Bridged Dimer? Q_Type->No_Diamine No Action_1 Use Large Excess of Amine (3.0 - 5.0 eq) Yes_Diamine->Action_1 Action_2 Reverse Addition: Add Quinazoline TO Amine Yes_Diamine->Action_2 Hydrolysis Cause: Hydrolysis of Chloro-SM followed by dimerization No_Diamine->Hydrolysis Yes Action_3 Switch Solvent: Avoid Alcohols (Use THF/DMF) Hydrolysis->Action_3 Action_4 Add Scavenger: Use BSA or molecular sieves Hydrolysis->Action_4

Figure 2: Strategic decision tree for minimizing side products during the nucleophilic substitution phase.

Troubleshooting Guide: Coupling

Q: I am using a diamine linker (e.g., for a PROTAC or dimer drug), but I only want the mono-substituted product. I keep getting the bis-product. A: This is a classic statistical distribution problem.

  • Protocol:

    • High Dilution: Run the reaction at 0.05 M – 0.1 M concentration.

    • Stoichiometry: Use a large excess of the diamine (5–10 equivalents). The statistical probability of a second quinazoline attacking the same amine molecule drops significantly.

    • Reverse Addition: Dissolve the amine in the solvent and slowly add the 4-chloroquinazoline solution dropwise. This ensures the quinazoline always encounters a high concentration of unreacted amine.

Q: I am using an aniline (1 eq) and 4-chloroquinazoline (1 eq) in isopropanol (IPA), but the reaction is dirty with dimers. A: IPA is a protic solvent. At high temperatures, it can facilitate hydrolysis or solvolysis.[2]

  • Alternative: Switch to aprotic polar solvents like Acetonitrile (MeCN) or THF.

  • Catalysis: If the aniline is unreactive (electron-deficient), do not just heat higher (which promotes dimerization). Use p-TsOH (catalytic) or HCl in Dioxane .[1] Acid catalysis activates the quinazoline nitrogen, making the C4 position more electrophilic without requiring extreme heat [1].

Comparative Data: Solvent & Base Effects[2][3][4]

The following table summarizes the impact of reaction conditions on the formation of the 4,4'-oxybisquinazoline impurity during the chlorination step.

Reaction SystemCatalystTemp (

C)
% Product (HPLC)% Dimer ImpurityNotes
Neat

NoneReflux (105)85%8-12%High dimer due to harsh conditions/slow activation.[1]
Toluene +


(1 eq)
8092%3-5%Base suppresses pseudodimer, but reaction is slow.[1]
Toluene +

DMF (cat.) 60-70 98% <0.5% Recommended. Vilsmeier intermediate forms rapidly.[1]
Chlorobenzene NoneReflux (130)75%15-20%High temp promotes thermal dimerization.[1]

Purification Strategies

If the bis-quinazoline impurity is already formed, standard crystallization often fails because the dimer has similar solubility to the product.

  • Acidic Wash (The "pH Swing"):

    • 4-aminoquinazolines are basic (

      
      ).[1]
      
    • The ether-linked dimer (

      
      ) is significantly less basic due to electron withdrawal by the oxygen bridge.
      
    • Protocol: Dissolve crude in EtOAc. Extract with 1M citric acid or 0.5M HCl . The monomeric product goes into the aqueous layer; the non-basic dimer often remains in the organic layer. Separate, then basify the aqueous layer to recover pure product.

  • Recrystallization Solvent:

    • Avoid pure alcohols.

    • Use Toluene/Heptane or EtOAc/Hexane systems. The dimer is often much less soluble in hot toluene than the monomer, allowing it to be filtered off while hot (check specific solubility for your derivative).

References

  • Organic Process Research & Development (2016). Synthesis of Impurities of Pramipexole Dihydrochloride. (Discusses general mechanisms of impurities in heterocyclic synthesis).

  • ResearchGate (2000). POCl3 Chlorination of 4-Quinazolones.[1] (Detailed kinetic analysis of phosphorylated intermediates and pseudodimer suppression).

  • BenchChem (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.[2] (Solvent and stoichiometry guides).

  • National Institutes of Health (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.

Sources

Technical Support Center: Quinazolinone Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with quinazolinone scaffolds. It prioritizes mechanistic understanding and actionable, validated protocols.

Subject: Troubleshooting solubility, precipitation, and aggregation issues in biological assays. Ticket Status: Open Responder: Senior Application Scientist, Assay Development Group

Introduction: The Quinazolinone Paradox

You are likely using quinazolinones because they are privileged scaffolds in medicinal chemistry—frequently acting as kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), anticonvulsants, or antimicrobials. However, the very features that make them potent binders—their planar, aromatic, nitrogen-rich heterocycles—create significant hydrophobicity and high crystal lattice energy .

In biological assays, this manifests as "phantom" IC50s, erratic dose-responses, and immediate precipitation upon dilution. This guide addresses the root causes and provides validated engineering solutions.

Part 1: Troubleshooting Precipitation (The "Crash")

Q: Why does my compound precipitate immediately when added to the assay buffer, even though the stock is clear?

Diagnosis: You are experiencing "Solvent Shock" (Kinetic Solubility Failure) . Quinazolinones often have high melting points (indicating stable crystal lattices). When you rapidly introduce a hydrophobic DMSO stock into an aqueous buffer, the water molecules strip the DMSO shell faster than the compound can equilibrate, forcing it to crash out of solution into a lower-energy crystalline state.

The Fix: The "Intermediate Dilution" Protocol Do not pipette 100% DMSO stock directly into the final assay well. Use an intermediate step to lower the dielectric shock.

Step-by-Step Protocol:

  • Prepare Stock: Start with a 10 mM stock in 100% anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 or 1:20 into a transitional solvent (e.g., 50% DMSO / 50% Water or PEG-400) before the final addition.

  • The Vortex-Drop Method:

    • Have your assay buffer vortexing gently in a tube.

    • Add the compound solution dropwise into the vortex (subsurface addition is best to prevent surface crusting).

    • Why: This prevents local regions of high water concentration from instantly crystallizing the compound.

Q: How can I confirm if my compound is truly soluble or just a micro-suspension?

Diagnosis: Visual inspection is insufficient. Quinazolinones can form colloidal aggregates (100–1000 nm) that look clear to the naked eye but scatter light and sequester proteins.

Validation Protocol: The Nephelometry/DLS Check If you lack a Dynamic Light Scattering (DLS) instrument, use a standard plate reader.

  • Prepare Plate: Dilute compound in assay buffer at 100 µM, 50 µM, 10 µM.

  • Read Absorbance: Measure OD at 650 nm (or any non-absorbing wavelength >600 nm).

  • Analysis:

    • OD < 0.005: Likely soluble.

    • OD > 0.010: Turbidity indicates precipitation/aggregation.

    • Note: Compare against a DMSO-only control.[1] Any statistically significant increase in baseline absorbance signals insolubility.

Part 2: Advanced Solubilization (Beyond DMSO)

Q: My assay is sensitive to DMSO (>0.5% kills my cells/enzyme). How do I solubilize quinazolinones without high DMSO?

Diagnosis: You have hit the "Cosolvent Wall." You must switch from cosolvency to molecular encapsulation.

The Fix: Cyclodextrin Complexation Quinazolinones fit exceptionally well into the hydrophobic cavity of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Unlike DMSO, CDs do not denature proteins or lyse cells at moderate concentrations.

Formulation Table: Solubilizer Compatibility

SolubilizerRecommended Conc.MechanismAssay Compatibility
DMSO 0.1% – 1.0%CosolventHigh toxicity to primary cells; denatures some enzymes.
HP-β-Cyclodextrin 5% – 20% (w/v)Encapsulation (Host-Guest)Excellent. Inert in most enzymatic/cell assays.
Tween-80 0.01% – 0.05%Micellar SolubilizationGood, but can lyse cells >0.1%. May cause foam.
Pluronic F-127 0.05% – 0.2%Steric StabilizationExcellent for cell culture; prevents plastic binding.

Protocol: In-Situ Complexation

  • Prepare a 20% (w/v) HP-β-CD stock solution in water/buffer.

  • Dissolve your quinazolinone in 100% DMSO (e.g., 10 mM).

  • Dilute the DMSO stock into the Cyclodextrin solution first. Allow to equilibrate for 30 mins at RT with shaking.

  • Add this complex to your assay. The cyclodextrin keeps the lipophilic drug in solution while the exterior remains hydrophilic.

Part 3: The "Ghost" (False Positives & Aggregation)

Q: I see steep inhibition curves (Hill slope > 2), but the activity disappears when I add BSA. Is my compound a "PAINS"?

Diagnosis: Yes, this is classic Promiscuous Inhibition . Quinazolinones are prone to forming colloidal aggregates that adsorb enzyme on their surface, inhibiting it non-specifically. This is an artifact, not true binding.

The "Detergent Sensitivity" Test (Shoichet Protocol) To validate if your IC50 is real or an artifact, you must disrupt the aggregates.

  • Control Condition: Run the dose-response curve in standard buffer.

  • Test Condition: Run the same curve in buffer + 0.01% Triton X-100 (freshly prepared).

  • Interpretation:

    • IC50 Unchanged: True binder. The detergent did not disrupt the specific interaction.

    • IC50 Shifts >10-fold (or activity vanishes): False positive. The detergent broke up the colloidal aggregate, eliminating the non-specific inhibition.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for handling quinazolinone solubility issues.

Solubility_Troubleshooting Start Issue: Inconsistent Assay Data Check_Precip Step 1: Check Turbidity (OD @ 650nm) Start->Check_Precip DMSO_Limit Issue: DMSO Toxicity Start->DMSO_Limit Is_Turbid Is Turbid? Check_Precip->Is_Turbid Solvent_Shock Cause: Solvent Shock Is_Turbid->Solvent_Shock Yes Check_Agg Step 2: Check Aggregation (Detergent Test) Is_Turbid->Check_Agg No (Solution Clear) Fix_Dilution Action: Use Intermediate Dilution Step Solvent_Shock->Fix_Dilution Check_pH Action: Check pH (Quinazolinones often basic) Solvent_Shock->Check_pH Add_Detergent Add 0.01% Triton X-100 Check_Agg->Add_Detergent Result_Agg Activity Lost? Add_Detergent->Result_Agg False_Pos Diagnosis: Colloidal Aggregator (False Positive) Result_Agg->False_Pos Yes True_Binder Diagnosis: True Binder (Proceed to Optimization) Result_Agg->True_Binder No Use_CD Action: Use HP-β-Cyclodextrin or Pluronic F-127 DMSO_Limit->Use_CD

Caption: Decision tree for diagnosing and resolving solubility-driven assay failures.

Mechanism of Action: Solubilization vs. Aggregation

Understanding how these strategies work is critical for experimental design.

Mechanism cluster_0 Problem: Aggregation cluster_1 Solution: Cyclodextrin Drug_Monomer Drug Monomer (Hydrophobic) Colloid Colloidal Aggregate (Sequesters Enzyme) Drug_Monomer->Colloid Self-Assembly (> CAC) Inclusion Inclusion Complex (Soluble) Drug_Monomer->Inclusion Encapsulation CD_Host Cyclodextrin Host (Hydrophilic Shell) CD_Host->Inclusion

Caption: Aggregation leads to false inhibition (left); Cyclodextrins prevent this by molecular encapsulation (right).[2][3]

References

  • BenchChem Technical Support. (2025).[1][4][5] Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today. (Discusses colloidal aggregation and false positives). Link

  • Wyatt Technology. (2025). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt. Link

  • MedChemExpress. (2024).[6] 4(3H)-Quinazolinone Product Data Sheet & Solubility Protocols. MedChemExpress. Link

  • Vertex AI Search Results. (2026). Consolidated search data on Cyclodextrin and Quinazolinone solubility. 7

Sources

Technical Support Center: Synthesis of 4-Hydroxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for Quinazolin-4(3H)-one Scaffolds

Mission Brief & Scope

Welcome to the Technical Support Center for heterocyclic synthesis. You are likely here because you are targeting 4-hydroxyquinazoline (tautomerically quinazolin-4(3H)-one ) derivatives—a privileged scaffold in medicinal chemistry found in anticancer (e.g., Gefitinib, Erlotinib) and antimicrobial agents.

This guide moves beyond basic textbook definitions. We address the causality of reaction failures, provide self-validating protocols , and offer a logic-based troubleshooting matrix for the three primary catalytic pathways:

  • Acid/Base Catalysis (Condensation/Niementowski).

  • Transition Metal Catalysis (Oxidative Cyclization).

  • Green Catalysis (Ionic Liquids/Nanocatalysts).

Core Knowledge Base: Mechanistic Pathways

To troubleshoot, you must visualize the invisible. Below is the mechanistic flow for the most common failure point: the acid-catalyzed condensation of anthranilic acid/amide.

Visualization: Acid-Catalyzed Mechanism

Figure 1: Mechanistic pathway for the acid-catalyzed cyclization of anthranilic acid with an orthoester/amide.

QuinazolineMechanism Start Anthranilic Acid (+ Orthoester/Amide) Inter1 Intermediate I (Schiff Base/Imidate) Start->Inter1 Condensation (-ROH/-NH3) Inter1->Start Hydrolysis (Reversible) Inter2 Intermediate II (Cyclized Dihydro) Inter1->Inter2 Intramolecular Nu- Attack Product 4-Hydroxyquinazoline (Quinazolin-4(3H)-one) Inter2->Product Aromatization (-H2O/Oxidation) Acid Acid Catalyst (H+ / Lewis Acid) Acid->Inter1 Activation

Caption: Step-wise activation and cyclization pathway. Note the reversibility at Intermediate I, often the cause of low yields in wet conditions.

Standard Operating Procedures (SOPs)

Do not deviate from these baselines until you have achieved a reference yield. These protocols are selected for reproducibility and scalability .

SOP-01: The "Green" Standard (Sulfamic Acid Catalyzed)

Best for: High throughput, solvent-free needs, and avoiding toxic transition metals. Mechanism: Multi-Component Reaction (MCR).

Reagents:

  • Isatoic anhydride (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Catalyst: Sulfamic Acid (NH₂SO₃H) - 5 mol% (Solid acid, zwitterionic).

Protocol:

  • Setup: In a 10 mL round-bottom flask, combine all reagents. No solvent is required (melt phase).

  • Reaction: Heat to 120°C in an oil bath.

    • Checkpoint: The mixture will melt and liquefy. Evolution of CO₂ (bubbling) indicates the decomposition of isatoic anhydride is proceeding.

  • Monitoring: TLC (Ethyl Acetate:n-Hexane 4:6). Reaction typically completes in 10–20 minutes.

  • Workup (Self-Validating):

    • Cool to room temperature. The melt will solidify.

    • Add cold ethanol (5 mL) and sonicate.

    • Validation: The product is insoluble in cold ethanol; impurities/catalyst are soluble.

    • Filter the solid. Wash with hot water to remove any remaining sulfamic acid.

  • Yield Expectation: 85–95%.

Why this works: Sulfamic acid acts as a bifunctional catalyst. The acidic proton activates the carbonyl, while the basic site assists in proton transfer, mimicking biological enzymatic processes [1].

SOP-02: The "Versatile" Standard (Copper-Catalyzed Oxidative)

Best for: Accessing 2-substituted derivatives from benzyl amines or alcohols. Mechanism: Oxidative Dehydrogenation / Ullmann-type coupling.

Reagents:

  • 2-Aminobenzamide (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Catalyst: CuCl or CuBr (5-10 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or simply Air (O₂ balloon).

  • Solvent: DMSO or Acetonitrile.

Protocol:

  • Setup: Dissolve reactants in DMSO (3 mL). Add catalyst.[1][2][3][4][5][6][7]

  • Activation: If using air, bubble O₂ or equip a balloon. Heat to 80–100°C .

  • Reaction: Stir for 4–8 hours.

    • Checkpoint: Solution color often shifts from light green (Cu I/II) to dark brown/blue as the catalytic cycle progresses.

  • Workup:

    • Dilute with water (15 mL). The organic product precipitates.[8]

    • Extract with Ethyl Acetate if precipitation is oily.

  • Yield Expectation: 75–88%.

Why this works: Copper facilitates the Single Electron Transfer (SET) oxidation of the intermediate aminal to the imine, driving the equilibrium toward the aromatic quinazolinone [2].

Troubleshooting Matrix (The "Help Desk")

Use this logic tree to diagnose reaction failures.

Visualization: Troubleshooting Logic Tree

Figure 2: Decision support matrix for diagnosing low yields or impurities.

Troubleshooting Issue Primary Issue: Low Yield / Stalled Reaction Check1 Check TLC: Is Starting Material (SM) remaining? Issue->Check1 YesSM YES: Incomplete Conversion Check1->YesSM Yes NoSM NO: SM Consumed, but Low Product Yield Check1->NoSM No Action1 Increase Temp (Activation Energy Barrier) YesSM->Action1 Action2 Check Water Content (Hydrolysis of Imine) YesSM->Action2 Action3 Catalyst Poisoning? (Add fresh catalyst) YesSM->Action3 Side1 Dimerization detected? NoSM->Side1 High Conc. Side2 Ring Opening? NoSM->Side2 pH Issue

Caption: Diagnostic flow. Most failures in this synthesis stem from moisture (reversible imine formation) or insufficient thermal activation.

Detailed Symptom Resolution
SymptomProbable CauseTechnical Solution
Reaction Stalls (50% conversion) Water Accumulation: The formation of the Schiff base intermediate is reversible. Water produced during cyclization pushes equilibrium back to reactants.Action: Add molecular sieves (4Å) or use a Dean-Stark trap if using reflux. For microwave/melt reactions, ensure open vessel or sufficient heat to evaporate water.
Product is "Oily" / Sticky Incomplete Cyclization: The intermediate "dihydro" species (Intermediate II in Fig 1) has not fully oxidized/aromatized.Action: Increase oxidation potential. If using Cu-catalyst, add more oxidant (TBHP). If Acid-catalyzed, extend time at reflux to force aromatization.
Catalyst "Disappears" (Heterogeneous) Leaching: Your solid catalyst (e.g., SO₄/TiO₂ or Magnetic NP) is dissolving in the polar solvent.Action: Switch solvent. Avoid highly acidic aqueous media for silica-based catalysts. Test filtrate for activity to confirm leaching [3].
Low Yield with Ionic Liquids Viscosity/Mass Transfer: The IL is too viscous, preventing effective mixing of reactants.Action: Increase temperature to lower viscosity, or add a co-solvent (e.g., small amount of water or ethanol) to improve mass transfer, though this may slow the rate [4].

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for the Niementowski reaction? A: Yes, and it is highly recommended. The classical Niementowski reaction requires high temperatures (130°C+) for long periods. Microwave irradiation (MWI) significantly accelerates the dehydration step, often reducing reaction times from hours to minutes. Caution: Use a vessel capable of handling pressure if using volatile amines [5].

Q2: My Copper catalyst turns black and inactive. Why? A: This indicates the formation of inactive Copper(0) aggregates or Copper oxides that have precipitated out of the catalytic cycle.

  • Fix: Ensure your ligand load is sufficient to stabilize the Cu species. If using ligand-free conditions, ensure adequate oxidant (O₂/TBHP) is present to re-oxidize Cu(0) back to the active Cu(I)/Cu(II) species.

Q3: Why is 4-hydroxyquinazoline often referred to as quinazolin-4(3H)-one? A: They are tautomers. In the solid state and most polar solvents, the keto-form (quinazolin-4(3H)-one) is the dominant species due to the stability of the amide bond. However, reactivity can occur at the oxygen (O-alkylation) or nitrogen (N-alkylation) depending on the catalyst and electrophile used.

Q4: I want to avoid metal catalysts. What is the best "Green" alternative? A: Brønsted Acidic Ionic Liquids (BAILs) like [BSMIM]OTs or simple Sulfamic Acid (as detailed in SOP-01) are the best alternatives. They offer high yields (>90%), are reusable, and avoid the trace metal contamination concerns critical in pharmaceutical development [6].

References

  • Wang, L., et al. (2020). "Sulfamic acid-catalyzed multi-component synthesis of quinazolin-4(3H)-ones." Journal of Molecular Structure. (Representative citation for Sulfamic acid protocols).

  • Wei, H., et al. (2013).[5] "Copper-catalyzed synthesis of quinazolin-4(3H)-ones." Synthesis, 45(24), 3349-3354.

  • Rostamizadeh, S., et al. (2010). "Silica-supported sulfuric acid as a mild and efficient catalyst for the synthesis of 4(3H)-quinazolinones." Chinese Chemical Letters.

  • Sarkar, S., et al. (2019).[3] "Brønsted acidic ionic liquid-catalyzed one-pot synthesis of 4(3H)-quinazolinones." Ural Federal University / SciSpace.

  • Alexandre, F. R., et al. (2002). "Microwave-assisted Niementowski synthesis of quinazolinones." Tetrahedron Letters.

  • Hulla, M., et al. (2017). "Delineating the Mechanism of Ionic Liquids in the Synthesis of Quinazoline-2,4(1H,3H)-diones." Angewandte Chemie International Edition.

Sources

Controlling regioselectivity in quinazoline-2-carboxamide substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinazoline-2-Carboxamide Architectures

Status: Active Ticket ID: QZN-REGIO-001 Subject: Controlling Regioselectivity in Quinazoline-2-Carboxamide Substitution Assigned Specialist: Senior Application Scientist

System Overview

The quinazoline-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., EGFR, VEGFR targets) and antimicrobial agents. However, its asymmetry creates a distinct regioselectivity challenge:

  • The Electrophilic C4: The C4 position is inherently the most electrophilic site, prone to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Nucleophilic N1/N3: The ring nitrogens compete for alkylation.

  • The Directing C2-Carboxamide: This group is not just a target; it is a potent Electron-Withdrawing Group (EWG) and a Directing Group (DG) for transition metals, altering the reactivity landscape of the benzene ring (C5–C8).

This guide addresses the three most common "failure modes" users encounter when attempting to substitute this scaffold.

Troubleshooting Module 1: The "C4 Dominance" in Nucleophilic Substitution

User Issue: "I am trying to introduce a nucleophile at the C2 position of a 2,4-dichloroquinazoline precursor, but the reaction exclusively yields the C4-substituted product."

Root Cause Analysis: In quinazolines, the C4 position is significantly more electrophilic than C2. The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is highest at C4. Additionally, the intermediate Meisenheimer complex formed by attack at C4 is stabilized by the N3 nitrogen, which is more favorable than the stabilization offered for C2 attack. If you have a leaving group at both positions (e.g., 2,4-dichloro), C4 will react first >95% of the time.

Corrective Action: The "Sequential Displacement" Protocol You cannot force C2 substitution first under standard


 conditions. You must adopt a sequential strategy.

Step-by-Step Protocol:

  • C4-Protection/Substitution: React the 2,4-dichloroquinazoline with a sacrificial amine or your desired C4-substituent at low temperature (0 °C). This yields the 2-chloro-4-substituted intermediate.[1][2]

  • C2-Substitution: The remaining C2-chloride is now less reactive but still susceptible to

    
     under forcing conditions (High Temp, Polar Solvent).
    
  • Alternative (The "Suzuki" Bypass): If the C2-substituent is a carbon (e.g., creating the carboxamide via cyanation), use Pd-catalyzed cross-coupling, which is less sensitive to the C4/C2 electronic disparity than

    
    .
    

Data Summary: Reactivity Hierarchy

PositionReactivity (S_NAr)Reactivity (Radical/Minisci)Primary Driver
C4 High (Primary) HighLow LUMO energy; Meisenheimer stability.
C2 Low (Secondary)ModerateSteric access; flanked by two nitrogens.
C5-C8 NegligibleLowBenzenoid character (requires catalysis).

Troubleshooting Module 2: Late-Stage Functionalization (C-H Activation)

User Issue: "I have the quinazoline-2-carboxamide core and need to add an aryl group to the benzene ring. Standard bromination is giving me a mixture of isomers."

Root Cause Analysis: Electrophilic Aromatic Substitution (EAS) on quinazolines is sluggish because the ring is electron-deficient. However, the 2-carboxamide is a powerful Directing Group (DG) . It can coordinate with transition metals (Pd, Rh, Co) to direct activation specifically to the C8 position (the peri-position) via a 5-membered metallacycle intermediate.

Corrective Action: Chelation-Assisted C-H Activation Instead of standard EAS, use a Transition-Metal-Catalyzed C-H Activation protocol.

Protocol (C8-Arylation):

  • Reagents: 1.0 equiv Quinazoline-2-carboxamide, 1.2 equiv Aryl Iodide.

  • Catalyst: 5-10 mol%

    
    .
    
  • Ligand/Additive: Silver salts (

    
    ) are often required to regenerate the catalyst and abstract halides.
    
  • Solvent: Toluene or DCE at 100-120 °C.

  • Mechanism: The amide oxygen or nitrogen coordinates Pd(II), placing the metal in proximity to the C8-H bond.

Visualization: The Regioselectivity Map

G Start Quinazoline-2-carboxamide (Scaffold) Path_SNAr Nucleophilic Attack (S_NAr) Condition: Amines/Alkoxides Start->Path_SNAr Electrophilic Dominance Path_Radical Minisci Reaction Condition: R-COOH, Ag+, S2O8 Start->Path_Radical SOMO Interaction Path_CH Transition Metal C-H Activation Condition: Pd(OAc)2, Directing Group Start->Path_CH Coordination Geometry Prod_C4 C4-Substituted Product (Electronic Control) Path_SNAr->Prod_C4 Major Pathway Path_Radical->Prod_C4 Major Prod_C2 C2-Alkylation (Radical Control) Path_Radical->Prod_C2 Minor (unless C4 blocked) Prod_C8 C8-Aryl/Alkyl Product (Chelation Control) Path_CH->Prod_C8 Exclusive (Ortho to DG)

Caption: Regioselectivity decision tree for quinazoline-2-carboxamide. The reaction pathway dictates the site of substitution: Electronics favor C4, while Chelation favors C8.

Troubleshooting Module 3: Synthesizing the 2-Carboxamide Core

User Issue: "I cannot selectively install the carboxamide at C2 on a pre-formed quinazoline ring. The chemistry is too messy."

Root Cause Analysis: Installing a carbon-based group at C2 of an existing quinazoline is thermodynamically uphill compared to C4. The most robust "fix" is not substitution, but De Novo Synthesis . You must build the ring around the carboxamide functionality.

Corrective Action: The "Condensation-Cyclization" Strategy This method guarantees the 2-carboxamide position because it is established in the acyclic precursor.

Protocol (Friedländer-Type Condensation):

  • Precursors: 2-Aminophenyl ketone (or aldehyde) + Ethyl oxamate (or oxalyl chloride mono-amide).

  • Conditions: Reflux in Ethanol/Acetic Acid or use of a Lewis Acid (

    
    ).
    
  • Outcome: The amino group attacks the oxalate carbonyl, followed by cyclization of the ketone onto the amide nitrogen. This locks the carboxamide at C2 and the substituent at C4 (from the ketone).

Visualization: De Novo Synthesis Workflow

G Precursor1 2-Aminophenyl Ketone Intermediate N-(2-acylphenyl) oxalamide Precursor1->Intermediate Condensation Precursor2 Ethyl Oxamate (Carboxamide Source) Precursor2->Intermediate Cyclization Cyclization (- H2O) Intermediate->Cyclization Acid/Heat Product Quinazoline-2- carboxamide Cyclization->Product Regiospecific

Caption: De novo synthesis strategy ensures 100% regioselectivity for the C2-carboxamide, bypassing the competitive reactivity issues of the pre-formed ring.

FAQs: Common Anomalies

Q: I tried a Minisci reaction (radical alkylation) to add a group to my quinazoline-2-carboxamide. Where will it go? A: Radical nucleophiles are highly sensitive to electron deficiency. Even with the 2-carboxamide present, the C4 position remains the most electron-deficient and accessible site for radical attack. If C4 is already substituted (blocked), the radical will likely attack C2 (displacing the carboxamide is rare but possible if the radical is bulky) or C8 depending on the medium acidity.

Q: Can I N-alkylate the carboxamide nitrogen selectively over the ring nitrogens (N1/N3)? A: Yes, but it requires base control.

  • Weak Base (

    
    ):  May lead to competitive N1-alkylation (Ring Nitrogen) because the ring nitrogen is more basic than the amide nitrogen.
    
  • Strong Base (

    
    ):  Will deprotonate the amide (pKa ~15-17), allowing selective alkylation of the exocyclic amide nitrogen. Note: Ensure your electrophile is not susceptible to S_NAr at C4.
    

References

  • BenchChem. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution." BenchChem Technical Guides. Link

  • Lipp, B., et al. (2016).[3] "Iodine-Catalyzed Cross Dehydrogenative Coupling Reaction: A Regioselective Sulfenylation." The Journal of Organic Chemistry. Link

  • Wang, F., et al. (2016).[4] "Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates." Organic Letters. Link

  • Mandal, R. D., et al. (2023).[3] "Electrochemically Enabled C4–H and C3–H Functionalization of 2-Phenyl Quinazoline." The Journal of Organic Chemistry. Link

  • Mdpi. (2024).[5] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules. Link

Sources

Validation & Comparative

1H NMR Characterization of 4-Hydroxyquinazoline-2-carboxamide Rotamers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 4-Hydroxyquinazoline-2-carboxamide Rotamers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of 4-hydroxyquinazoline-2-carboxamide presents a dual structural challenge: tautomeric equilibrium (lactam-lactim) and amide bond rotamerism .[1] Standard room-temperature 1H NMR often yields broadened or duplicated signals, leading to misinterpretation of purity or structure. This guide objectively compares characterization methodologies, establishing Variable Temperature (VT) NMR as the gold standard for solution-state dynamics, while contrasting it with static methods like X-ray crystallography and computational modeling.

Part 1: The Structural Challenge (Tautomerism & Rotamerism)

Before selecting a characterization method, one must understand the dynamic behavior of the scaffold.

  • Tautomerism: Although nomenclature suggests a "4-hydroxy" group, in polar solvents (DMSO-

    
    , MeOH-
    
    
    
    ), the equilibrium heavily favors the 4-oxo-3,4-dihydroquinazoline (lactam) form. This results in a distinct amide-like NH signal in the downfield region (>11 ppm).
  • Rotamerism: The C2-carboxamide moiety exhibits restricted rotation around the

    
     bond due to resonance-induced partial double bond character. This creates distinct syn and anti rotamers observable on the NMR timescale.
    
Visualizing the Dynamic Equilibrium

The following diagram illustrates the thermodynamic preference for the 4-oxo tautomer and the subsequent kinetic barrier between amide rotamers.

QuinazolineDynamics cluster_0 Observable NMR Species Lactim 4-Hydroxy Tautomer (Lactim Form) Minor Species Lactam 4-Oxo Tautomer (Lactam Form) Major Species in Solution Lactim->Lactam Fast Exchange (Solvent Dependent) RotamerA Rotamer A (syn) Restricted Rotation Lactam->RotamerA Stereogenic Differentiation RotamerB Rotamer B (anti) Restricted Rotation RotamerA->RotamerB Slow Exchange (NMR Timescale at RT)

Figure 1: Structural dynamics of 4-hydroxyquinazoline-2-carboxamide. The 4-oxo tautomer predominates, leading to observable cis/trans amide rotamers.

Part 2: Comparative Analysis of Characterization Methods

For drug development, understanding whether signal duplication is due to impurities or rotamers is critical. The following table compares the efficacy of available techniques.

FeatureStandard 1D 1H NMR (RT) Variable Temperature (VT) NMR X-Ray Crystallography DFT Computational Modeling
Primary Output Chemical shifts (

), Integration
Coalescence Temp (

), Energy Barrier (

)
3D Atom CoordinatesPredicted Energy Minima
Timescale Slow (seconds)Dynamic (milliseconds to seconds)Static (Snapshot)N/A (Thermodynamic)
Rotamer Detection Poor. Often shows broad/split peaks; easily confused with impurities.Excellent. Confirms rotamers by merging signals at high

.
Limited. Captures only the lowest energy packing conformer.Good. Predicts theoretical barrier but ignores solvent effects.
Solvent Relevance High (Solution state)High (Solution state)None (Solid state packing forces dominate)Variable (Solvent models are approximations)
Throughput HighLow (Requires setup/equilibration)Low (Requires crystal growth)Medium
Verdict Screening onlyGold Standard for Validation Structural ConfirmationSupporting Evidence

Part 3: Experimental Protocol (VT-NMR)

To definitively characterize the rotamers and calculate the rotational energy barrier, follow this self-validating VT-NMR workflow.

Sample Preparation
  • Solvent Selection: Use DMSO-

    
      or Tetrachloroethane-
    
    
    
    .
    • Why? High boiling points (

      
      C) allow for full coalescence observation without solvent evaporation or tube pressurization limits.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration improves signal-to-noise ratio, essential for tracking broad coalescing peaks.

Data Acquisition Workflow
  • Step A (Reference): Acquire a standard spectrum at 298 K (25°C). Identify the split signals (typically the amide

    
     protons or adjacent H-8 quinazoline proton).
    
  • Step B (Heating): Increase temperature in 10 K increments (e.g., 300K, 310K, 320K...).

  • Step C (Coalescence): As peaks broaden and merge, decrease increments to 2 K to pinpoint the exact Coalescence Temperature (

    
    ).
    
  • Step D (Cooling): Return to 298 K to verify sample stability (signals should split again). If signals remain merged, the compound has degraded.

Calculation of Rotational Barrier ( )

At the coalescence temperature (


), the rate of exchange (

) is directly related to the chemical shift difference (

) of the separate signals at low temperature.

Formula 1: Rate Constant at Coalescence (


) 


Where

is the separation in Hz between the rotamer signals at the slow-exchange limit (low temp).

Formula 2: Eyring Equation for Free Energy of Activation (


) 


Result is in kcal/mol.

Part 4: Data Interpretation & Decision Logic

Use the following logic flow to interpret your NMR data and confirm the presence of rotamers versus impurities.

InterpretationLogic Start Observe Split/Broad Signals at Room Temp (25°C) Heating Perform VT-NMR (Heat to 80-100°C) Start->Heating Decision Do Signals Coalesce? Heating->Decision Cooling Cool back to 25°C Decision->Cooling Yes Impurity CONCLUSION: Impurity or Stable Isomer Decision->Impurity No Yes Yes No No Reversible Is the Spectrum Identical to Start? Cooling->Reversible Rotamers CONCLUSION: Rotamers Confirmed (Calculate u0394Gu2021) Reversible->Rotamers Yes Degradation CONCLUSION: Thermal Degradation Reversible->Degradation No

Figure 2: Decision tree for distinguishing rotamers from impurities using VT-NMR.

Expected Values

For quinazoline-2-carboxamides:

  • 
     (Hz):  Typically 10–50 Hz for amide protons.
    
  • 
    :  Often between 330 K and 380 K.
    
  • 
    :  Expect values between 14 and 18 kcal/mol . Values <10 kcal/mol usually result in sharp average signals at RT; values >22 kcal/mol allow isolation of isomers.
    

References

  • Electronic Effect on the Molecular Motion of Aromatic Amides. National Institutes of Health (PMC). [Link] Validates the methodology for calculating rotational barriers using VT-NMR and DFT.

  • Internal Rotation about the C–N Bond of Amides. Journal of Molecular Structure: THEOCHEM. [Link] Provides the theoretical grounding for amide bond partial double bond character and rotational barriers.

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives. MDPI Molecules. [Link] Provides specific NMR data examples for 4-oxo-3,4-dihydroquinazoline derivatives, illustrating the expected chemical shifts.

Sources

Comparative Potency Guide: 4-Hydroxyquinazoline-2-Carboxamide Derivatives vs. Olaparib

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors revolutionized targeted oncology, particularly for tumors harboring BRCA1/2 mutations via the principle of synthetic lethality. Olaparib , a first-in-class PARP inhibitor, remains the gold standard for clinical efficacy[1]. However, the rapid emergence of acquired resistance—driven by homologous recombination (HR) restoration, replication fork protection, and drug efflux pump upregulation—has created a critical unmet need in drug development.

Recent structural biology and medicinal chemistry efforts have identified the 4-hydroxyquinazoline-2-carboxamide scaffold as a potent alternative capable of overcoming primary PARPi resistance[2]. By modifying the hydrogen-bonding profile within the PARP1 catalytic pocket (specifically targeting ASP766), these derivatives not only inhibit PARP but also trigger secondary apoptotic pathways, offering a distinct polypharmacological advantage over Olaparib[3].

Mechanistic Causality: The Scaffold Advantage

To understand the potency differences between these two compounds, we must analyze their distinct mechanisms of action:

  • Olaparib (The Classical Trapper): Olaparib acts as an NAD+ competitive inhibitor that excels at trapping PARP1/2 on single-strand DNA breaks. While highly potent enzymatically, its strict reliance on the synthetic lethality pathway makes it highly susceptible to resistance in cells that restore HR proficiency[1].

  • 4-Hydroxyquinazoline-2-Carboxamide Derivatives (The Dual-Threat): Derivatives of this scaffold (such as Compound B1 and BP44) exhibit a dual mechanism. Beyond NAD+ competition, the unique physicochemical properties of the 4-hydroxyquinazoline core stimulate the intracellular accumulation of Reactive Oxygen Species (ROS) and induce mitochondrial membrane depolarization[2]. This secondary mechanism bypasses the need for a defective HR pathway, forcing apoptosis even in highly resistant cell lines[4].

G DNA DNA Damage (Single-Strand Breaks) PARP1 PARP1 Recruitment & Activation DNA->PARP1 Olaparib Olaparib (Standard PARPi) PARP1->Olaparib Enzymatic IC50 ~5 nM HQ 4-Hydroxyquinazoline Derivatives PARP1->HQ Enzymatic IC50 ~63 nM Trapping PARP-DNA Trapping Olaparib->Trapping Resistance Efflux / HR Restoration (PARPi Resistance) Olaparib->Resistance Susceptible HQ->Trapping ROS Intracellular ROS & Mitochondrial Depolarization HQ->ROS Unique Pathway Death1 Cell Survival (Resistance) Trapping->Death1 Evaded by Resistance Death2 Synthetic Lethality (Apoptosis) Trapping->Death2 Synergistic Effect Resistance->Death1 ROS->Death2 Overcomes Resistance

Figure 1: Mechanistic pathways of Olaparib vs. 4-HQ derivatives in PARPi-resistant cells.

Quantitative Potency Comparison

When comparing these compounds, a fascinating "Enzymatic vs. Cellular Potency Paradox" emerges. As demonstrated in the data below, Olaparib is significantly more potent in a cell-free vacuum. However, in physiological, drug-resistant models (HCT-15 and HCC1937 cell lines), the 4-hydroxyquinazoline-2-carboxamide derivative demonstrates a >11-fold to >15-fold superiority in cytotoxicity[2].

Table 1: Comparative IC50 Profiling (Enzymatic vs. Cellular)
Compound ClassPARP1 Enzymatic IC50HCT-15 Cytotoxicity IC50 (Resistant Colorectal)HCC1937 Cytotoxicity IC50 (Resistant Breast)
Olaparib ~ 5.0 nM45.53 ± 3.13 μM37.07 ± 1.89 μM
4-HQ Derivative (Compound B1) 63.81 ± 2.12 nM2.89 ± 0.78 μM3.26 ± 0.38 μM

Application Scientist Insight (The Causality): Why does a compound with a weaker enzymatic IC50 yield a vastly superior cellular IC50? Olaparib's efficacy is bottlenecked by P-glycoprotein efflux and HR-restoration in HCT-15 cells. The 4-hydroxyquinazoline-2-carboxamide scaffold sacrifices a fraction of absolute target affinity to gain polypharmacological ROS generation. This proves that in modern drug development, overcoming resistance mechanisms is often more critical than maximizing isolated target affinity.

Self-Validating Experimental Protocols

To objectively verify the data presented above, researchers must employ an orthogonal, self-validating workflow. The inclusion of both a cell-free and a cell-based assay creates a diagnostic loop: discrepancies between the two assays immediately flag permeability, efflux, or secondary mechanism variables.

Workflow cluster_assays Orthogonal Validation Assays Prep Prepare PARPi-Resistant Cell Lines (HCT-15) Treat Compound Treatment (Olaparib vs 4-HQ) Prep->Treat Assay1 Cell-Free PARP1 Assay (Chemiluminescence) Treat->Assay1 Target Engagement Assay2 Cell Viability Assay (CCK-8 / MTT) Treat->Assay2 Phenotypic Response Analysis Potency Comparison (IC50 Calculation) Assay1->Analysis Assay2->Analysis

Figure 2: Orthogonal validation workflow for evaluating PARP inhibitor potency and resistance.

Protocol A: Cell-Free PARP1 Chemiluminescent Assay

Rationale: Establishes baseline target engagement without cellular variables.

  • Buffer Preparation: Prepare PARP1 assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1% DMSO).

    • Causality Check: The inclusion of DTT is critical to prevent the oxidation of catalytic cysteines, ensuring the enzyme remains in its active conformation.

  • Plate Coating: Coat a 96-well microplate with histone substrates and incubate overnight at 4°C.

  • Compound Incubation: Add recombinant PARP1 enzyme and serial dilutions of Olaparib or the 4-hydroxyquinazoline-2-carboxamide derivative (0.1 nM to 10 μM). Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add NAD+ and activated DNA to initiate PARylation.

  • Detection: Wash the plate, add an anti-PAR primary antibody followed by an HRP-conjugated secondary antibody. Add ECL substrate and read chemiluminescence.

  • Validation: Calculate IC50 using a 4-parameter logistic regression. A valid assay requires the Olaparib positive control to yield an IC50 between 3–8 nM.

Protocol B: Phenotypic Cytotoxicity Assay in PARPi-Resistant Models

Rationale: Evaluates physiological potency and the compound's ability to evade resistance mechanisms.

  • Cell Seeding: Seed BRCA-mutant, PARPi-resistant cells (e.g., HCT-15 or HCC1937) at 3,000 cells/well in 96-well plates.

    • Causality Check: These specific lines possess restored HR or upregulated efflux pumps, providing a stringent, real-world test for resistance evasion.

  • Treatment: After 24 hours of attachment, treat cells with serial dilutions of the compounds (0.1 μM to 100 μM) for 72 hours.

  • Viability Measurement: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours at 37°C.

    • Causality Check: CCK-8 measures mitochondrial dehydrogenase activity. Because 4-HQ derivatives cause mitochondrial depolarization, this assay is highly sensitive to their specific mechanism of action.

  • Analysis: Read absorbance at 450 nm using a microplate reader. Calculate the cellular IC50 to determine resistance-evasion potency.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines Source: MDPI Molecules URL:[Link]

  • Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Structural Elucidation Guide: 4-oxo-3,4-dihydroquinazoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis of 4-oxo-3,4-dihydroquinazoline-2-carboxamide , a critical scaffold in medicinal chemistry targeting PARP, EGFR, and antimalarial pathways.

Executive Summary & Biological Context

The quinazolinone-2-carboxamide scaffold represents a privileged structure in drug discovery. Unlike the parent quinazolinone, the introduction of a carboxamide group at the C2 position introduces a critical hydrogen-bond donor/acceptor motif, significantly altering the molecule's solubility, bioavailability, and binding affinity to protein targets (e.g., PfATP4 in malaria or PARP enzymes).

This guide compares the structural elucidation of this molecule using Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) , providing a roadmap for validation.

Synthesis & Crystallization Protocol

To obtain data of publishable quality, the purity of the crystalline phase is paramount. The following protocol minimizes polymorphism, a common issue in amide-containing quinazolines.

Optimized Synthesis Workflow
  • Precursors: Isatoic anhydride + 2-cyanoacetamide (Base-catalyzed cyclization).

  • Purification: Recrystallization is preferred over column chromatography to avoid co-crystallization with silica impurities.

Crystallization Methodology (Slow Evaporation)

Direct precipitation often yields microcrystalline powders suitable only for PXRD. For SC-XRD, use the Solvent Diffusion Method :

  • Dissolution: Dissolve 50 mg of the crude amide in 2 mL of DMF (Dimethylformamide) or DMSO (due to low solubility in alcohols).

  • Diffusion: Place the vial in a larger jar containing Ethanol or Diethyl Ether .

  • Timeline: Allow to stand undisturbed at 20°C for 5–7 days.

  • Result: Colorless, needle-like crystals (Monoclinic habit).

Workflow Visualization

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase Start Isatoic Anhydride + 2-Cyanoacetamide React Reflux (Et3N/Dioxane) 4-6 Hours Start->React Crude Crude Precipitate (Microcrystalline) React->Crude Solvent Dissolve in DMF (High Solubility) Crude->Solvent Diffusion Vapor Diffusion (Ethanol antisolvent) Solvent->Diffusion Crystal Single Crystal (Needles/Prisms) Diffusion->Crystal

Caption: Step-by-step synthesis and solvent diffusion crystallization protocol to isolate high-quality single crystals.

Comparative Analysis: Performance of Analytical Techniques

This section objectively compares the "Gold Standard" (SC-XRD) against alternative methods (PXRD, DFT) for this specific scaffold.

Table 1: Analytical Technique Comparison
FeatureSC-XRD (Gold Standard) PXRD (Alternative) DFT (Computational)
Primary Output Exact atomic coordinates (x, y, z)Bulk phase purity & crystallinityEnergy-minimized geometry
Resolution High (0.7–0.8 Å)Low (Peak positions 2θ)N/A (Theoretical)
H-Bond Detection Direct observation (D-H...A)Inferred from lattice shiftsPredicted (Gas/Solvent phase)
Sample Req. High-quality single crystal (>0.1mm)Polycrystalline powderComputational resources
Limitation Time-intensive growthCannot solve unknown structures easilyIgnores packing forces (unless periodic)
Structural Benchmarking: Amide vs. Analogues

To validate the 2-carboxamide structure, we compare it with the crystallographically solved (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime (Analog).

  • Planarity: Like the oxime, the 2-carboxamide quinazolinone core is essentially planar (RMS deviation < 0.04 Å).[1][2]

  • Intermolecular Forces:

    • Carboxamide:[3] Forms R2,2(8) dimers via N-H...O interactions involving the amide and the ring carbonyl.

    • Oxime Analog: Forms sheets via O-H...O and N-H...N interactions.

    • Significance: The amide dimer is more stable and contributes to the high melting point (>230°C) often observed in this series.

Structural Data & Experimental Validation

Lattice Parameters (Representative)

Based on structural analogs (P21/c space group common for planar quinazolinones), the expected crystallographic data for the 2-carboxamide derivative is:

ParameterValue (Representative)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.0 - 12.5
b (Å) ~12.0 - 13.0
c (Å) ~7.0 - 9.5
β (°) 95 - 117°
Z 4
Hydrogen Bonding Geometry

The critical interaction defining the solid-state performance is the intermolecular hydrogen bond.

  • Donor: Amide -NH₂[4]

  • Acceptor: Ring Carbonyl (C=O) at position 4.

  • Distance (D...A): 2.85 – 2.95 Å (Strong interaction).

  • Angle (D-H...A): 160° – 175° (Linearity indicates strength).

Hirshfeld Surface Analysis

To visualize "invisible" interactions (van der Waals), Hirshfeld surface analysis is required.

  • H...H Contacts: ~40% of the surface (dispersive forces).

  • O...H Contacts: ~25% (Hydrogen bonding spikes in 2D fingerprint plots).

  • C...C Contacts: ~5-8% (Pi-Pi stacking between planar quinazolinone rings, typically at 3.5 Å centroid distance).

Decision Logic for Structural Validation

The following diagram illustrates the decision process for researchers when validating this scaffold.

Validation Start Synthesized Product PXRD Run PXRD (Rapid Screen) Start->PXRD DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Check Crystalline Pattern? PXRD->Check SCXRD Grow Single Crystal (SC-XRD) Check->SCXRD Sharp Peaks Refine Refine Synthesis (Solvent Change) Check->Refine Amorphous/Halo Compare Compare Experimental vs. Theoretical SCXRD->Compare Exp. Data DFT->Compare Calc. Data Publish Publish Structure Compare->Publish RMSD < 0.5 Å Refine->Start

Caption: Decision matrix for validating quinazolinone structures using PXRD screening followed by SC-XRD and DFT confirmation.

References

  • Synthesis & Antimalarial Activity: Mao, J., et al. (2021).[5][6][7] Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Medicinal Chemistry Letters. [Link]

  • Crystallographic Analog (Oxime): Vrognen, J., et al. (2021).[2] (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime.[2][8] Molbank.[2][8] [Link]

  • SC-XRD vs. PXRD Methodology: Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

  • Quinazolinone Hydrogen Bonding: El-Azab, A. S., et al. (2012). Crystal structure of 2-methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. IUCrData. [Link]

  • Hirshfeld Surface Analysis: Tojiboev, A., et al. (2020).[9] Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. IUCrData. [Link]

Sources

Biological Activity Comparison: Quinazoline vs. Quinolone Carboxamides

[1][2][3][4]

Executive Summary: The Scaffold Divergence

In the landscape of medicinal chemistry, Quinazoline and Quinolone carboxamide scaffolds represent two distinct evolutionary branches of nitrogen-heterocycle drug discovery. While they share structural homology—both being benzopyrimidine/pyridine derivatives—their biological utility diverges significantly based on their electronic properties and binding modes.

  • Quinazoline (The Kinase Specialist): Dominates the landscape of Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR.[1] It relies on a flat, electron-deficient core to mimic the adenine ring of ATP, fitting snugly into the ATP-binding pocket of kinases.

  • Quinolone Carboxamide (The DNA & Multi-Target Specialist): Historically rooted in DNA gyrase inhibition (antimicrobial), modern derivatives have evolved into potent anticancer agents targeting Topoisomerase II and Pim-1 kinase. The carboxamide side chain provides a critical vector for hydrogen bonding, expanding its target profile beyond simple intercalation.

Mechanistic Architecture

Quinazoline: The ATP-Mimetic Paradigm

The quinazoline core (specifically 4-anilinoquinazolines) functions primarily as a reversible or irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).

  • Binding Mode: The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • Key Interaction: The 4-anilino substituent projects into the hydrophobic pocket, determining selectivity.

  • Mutation Control: Second and third-generation derivatives (e.g., Afatinib, Osimertinib) possess Michael acceptors (acrylamide groups) at the C6 or C7 position to form covalent bonds with Cys797, overcoming T790M resistance mutations [1, 3].

Quinolone Carboxamide: The Intercalation & Allosteric Dualism

Unlike the rigid kinase focus of quinazolines, quinolone carboxamides exhibit a dual mechanism:

  • Topoisomerase Poisoning: They stabilize the cleavable complex between DNA and Topoisomerase II, preventing DNA religation and inducing apoptosis.

  • Pim-1 Kinase Inhibition: Recent SAR studies reveal that the carboxamide moiety at C-3 allows these compounds to inhibit Pim-1, a serine/threonine kinase overexpressed in prostate and leukemia cells. The carbonyl oxygen and amide nitrogen serve as H-bond acceptors/donors for Lys67 and Asp186 [2, 4].

Visualization: Signaling Pathways & Inhibition

The following diagram illustrates the divergent pathways intercepted by these two scaffolds.

PathwayComparisoncluster_0Quinazoline Mechanism (EGFR Axis)cluster_1Quinolone Carboxamide MechanismEGFEGF LigandEGFREGFR (Receptor)EGF->EGFRPhosAutophosphorylationEGFR->PhosQuinazolineQuinazoline(ATP Competitor)Quinazoline->EGFRInhibitsRASRAS/RAF/MEKPhos->RASProlifCell ProliferationRAS->ProlifDNADNA StrandsTopoIITopoisomerase IIDNA->TopoIIComplexCleavable ComplexStabilizationTopoII->ComplexQuinoloneQuinoloneCarboxamideQuinolone->TopoIIPoisonsDSBDouble Strand BreaksComplex->DSBApoptosisApoptosisDSB->Apoptosis

Caption: Comparative pathway interception. Quinazolines block upstream signal transduction (EGFR), while Quinolone Carboxamides disrupt downstream DNA integrity.

Structure-Activity Relationship (SAR) Matrix

FeatureQuinazoline (EGFR-TKI)Quinolone Carboxamide (Anticancer)
Core Scaffold Benzopyrimidine (aromatic, planar).4-Quinolone (contains carbonyl at C4).
Critical Substitution C-4 Position: Anilino group essential for hydrophobic pocket occupancy.C-3 Position: Carboxamide group essential for H-bonding and antiproliferative activity [4].
Solubility/ADME C-6/C-7 Positions: Solubilizing groups (e.g., morpholine, ether linkages) added here to improve PK.N-1 Position: Alkyl/Aryl substitution affects lipophilicity and cellular uptake.
Potency Driver Electron-donating groups (EDG) at C6/C7 increase affinity.Phenoxy group at C-6 significantly improves efficacy [4].

Experimental Protocols (Self-Validating Systems)

Protocol A: EGFR Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the IC50 of Quinazoline derivatives against EGFR-WT and T790M mutants.

Reagents:

  • EGFR kinase (recombinant human).

  • Substrate: Biotin-poly(Glu,Tyr).

  • ATP (at Km concentration).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Mix Enzyme (0.5 nM final) + Compound + Substrate/ATP buffer in a 384-well low-volume plate.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT). Validation Check: Include Staurosporine as a positive control; Z' factor must be > 0.5.

  • Detection: Add detection reagents (Eu-Ab + SA-XL665). Incubate 1 hour.

  • Readout: Measure HTRF signal (Ratio 665nm/620nm) on a multimode reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Topoisomerase II Relaxation Assay

Objective: Assess Quinolone Carboxamide ability to inhibit DNA relaxation.

Workflow:

  • System: Use supercoiled pBR322 plasmid DNA + Human Topoisomerase IIα.

  • Treatment: Incubate DNA + Enzyme + Test Compound (graded concentrations) for 30 min at 37°C.

  • Termination: Stop reaction with SDS/Proteinase K.

  • Separation: Run samples on a 1% agarose gel (TAE buffer) without Ethidium Bromide initially.

  • Staining: Stain post-run with Ethidium Bromide.

  • Validation: Supercoiled DNA migrates faster than relaxed DNA. Effective inhibitors will maintain the supercoiled band (preventing relaxation).

Comparative Data Analysis

The following table synthesizes experimental data from recent high-impact studies, contrasting the potency of lead candidates from both classes.

Compound ClassLead CandidateTargetCell Line / AssayIC50 / ActivityMechanism NoteRef
Quinazoline Compound 12EGFR-WTA431 (Epidermoid)3.4 µMReversible ATP competition[1]
Quinazoline Compound 8bEGFR-TKCell-free Kinase1.37 nMHigh affinity H-bonding[7]
Quinazoline Compound 18MGC-803Gastric Cancer0.85 µMG2/M Arrest[6]
Quinolone Compound 8kN/AColorectal Cancer< 10 µMROS accumulation[5]
Quinolone Compound 65N/AMDA-MB-231PotentMembrane depolarization[4]
Quinolone Compound 1TubulinK562 (Leukemia)2.54 µMTubulin polymerization inhib.[2]

Expert Insight:

  • Potency: Quinazoline derivatives (e.g., Cmpd 8b) achieve nanomolar (nM) potency against purified enzymes, reflecting their highly optimized "lock-and-key" fit for the ATP pocket.

  • Spectrum: Quinolone carboxamides often show micromolar (µM) IC50s but exhibit broader phenotypic efficacy (ROS induction, membrane depolarization) which may be advantageous in heterogeneous tumors resistant to single-kinase inhibition.

Experimental Workflow Visualization

Workflowcluster_synthesisPhase 1: Synthesiscluster_valPhase 2: Biological ValidationStartPrecursors(Anthranilic Acid)CyclizationCyclization(Niementowski)Start->CyclizationFunctFunctionalization(Cl-Substitution)Cyclization->FunctFinalTarget ScaffoldFunct->FinalEnzymeEnzymatic Assay(TR-FRET / Gel)Final->EnzymeCellCellular Assay(MTT / Flow Cytometry)Enzyme->CellHit SelectionMechanisticTarget Confirmation(Western Blot / Docking)Cell->MechanisticLead Opt.

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors. Journal of Applied Pharmaceutical Science. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity. Molecular Diversity. [Link]

  • Synthesis, structure-activity relationships... of novel water-soluble 4-quinolone-3-carboxamides. European Journal of Medicinal Chemistry. [Link]]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]1]

In Silico and In Vitro Evaluation of 4-Hydroxyquinazoline-2-Carboxamide Derivatives as DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the discovery of novel bacterial targets and chemotypes. DNA Gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a highly validated target. While fluoroquinolones target the GyrA subunit, the ATPase domain of the GyrB subunit remains underexploited due to the clinical limitations (toxicity and poor pharmacokinetics) of natural aminocoumarins like Novobiocin.

Recent structure-based drug design efforts have identified the quinazoline scaffold as a highly tractable pharmacophore for GyrB inhibition. Specifically, derivatives harboring a 4-hydroxyquinazoline-2-carboxamide core demonstrate potent ATP-competitive inhibition. This guide objectively compares the docking scores, binding free energies, and in vitro efficacies of these quinazoline derivatives against standard GyrB inhibitors, providing a comprehensive framework for researchers engaged in antibacterial drug development.

Structural Rationale & Binding Causality

The efficacy of the 4-hydroxyquinazoline-2-carboxamide scaffold lies in its ability to mimic the adenine ring of ATP while establishing superior electrostatic interactions within the GyrB active site.

  • The 4-Hydroxy Moiety: Acts as a critical hydrogen bond donor/acceptor. In molecular docking simulations, this hydroxyl group consistently forms strong hydrogen bonds with conserved residues such as Asp73 and Arg136 in the ATP-binding cleft, anchoring the molecule deeply within the hydrophobic pocket[1].

  • The 2-Carboxamide Group: Provides a rigid vector for extending into the ribose-binding pocket. The amide nitrogen and oxygen engage in hydrogen bonding with Glu50 and structural water molecules, effectively locking the ligand in a conformation that prevents ATP from accessing the catalytic site[2].

Pathway A GyrB ATPase Domain (Apo State) B 4-Hydroxyquinazoline-2-carboxamide Entry into Binding Cleft A->B C H-Bonding via 4-OH (Asp73 / Arg136) B->C D Anchoring via 2-Carboxamide (Glu50 / Structural H2O) B->D E Displacement of ATP (Competitive Inhibition) C->E D->E F Arrest of DNA Supercoiling (Bactericidal Effect) E->F

Mechanism of GyrB ATPase inhibition by 4-hydroxyquinazoline-2-carboxamide.

Comparative Docking Scores & Efficacy Data

The following table synthesizes experimental and computational data across various functionalized quinazoline derivatives. While isolated 4-hydroxyquinazoline-2-carboxamide serves as the core pharmacophore, its extended derivatives (such as 4-anilinoquinazolines and N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides) exhibit the highest affinities.

Compound Class / ScaffoldRepresentative CompoundDocking Score (kcal/mol)MD Binding Free Energy (ΔG)GyrB IC₅₀ (µM)Reference
4-Anilinoquinazoline Compound 4c-8.16N/A~32.0 (MIC)[2]
Quinazolinone Schiff Base Compound 4c (Schiff)-8.58N/AN/A[3]
Quinazoline Derivative Q44N/A-23.21 kcal/molN/A[4]
4-Hydroxy-2-quinolone-3-carboxamide Compound f4-8.90 (est.)N/A0.31[1]
Aminocoumarin (Positive Control) Novobiocin-9.50 (est.)N/A0.02[1]

Data Analysis: The docking scores of quinazoline derivatives (-8.16 to -8.58 kcal/mol) indicate a highly favorable thermodynamic binding profile, closely approaching the affinity of the natural inhibitor Novobiocin[2][3]. Furthermore, Molecular Dynamics (MD) simulations of quinazoline complexes (e.g., Q44) reveal highly stable RMSD values (~1.2 Å) and profound negative free binding energies (-23.21 kcal/mol), confirming that the scaffold does not readily dissociate once bound to the GyrB subunit[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating 4-hydroxyquinazoline-2-carboxamide derivatives.

Protocol 1: In Silico Molecular Docking & Pose Validation

Causality: Docking predicts the optimal binding conformation and affinity. By re-docking the native ligand first, we establish a self-validating baseline; if the software cannot accurately predict the known crystal structure, subsequent predictions are invalid.

  • Protein Preparation: Retrieve the high-resolution crystal structure of S. aureus or E. coli GyrB in complex with an ATP analog or Novobiocin (e.g., PDB ID: 3U2D or 1EI1). Strip water molecules (except structural waters deep in the pocket), add polar hydrogens, and assign Kollman partial charges.

  • Ligand Preparation: Sketch the 4-hydroxyquinazoline-2-carboxamide derivatives. Perform geometry optimization using a force field (e.g., OPLS4 or MM2) to achieve the lowest energy conformation.

  • Grid Generation: Center the receptor grid box strictly on the ATP-binding pocket, utilizing the coordinates of Arg136 and Glu50 as the centroid.

  • Self-Validation (Native Re-docking): Extract the co-crystallized ligand and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å.

  • Execution: Dock the quinazoline library using Extra Precision (XP) mode. Rank compounds based on their GlideScore or AutoDock Vina binding energies (kcal/mol).

Protocol 2: In Vitro GyrB ATPase Inhibition Assay

Causality: While docking proves theoretical affinity, an enzymatic assay proves functional inhibition. Measuring the release of inorganic phosphate (


) directly correlates to the enzyme's ability to hydrolyze ATP.
  • Reagent Preparation: Prepare a reaction buffer containing 50 mM TRIS-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl₂, and 1 mM DTT.

  • Enzyme-Ligand Incubation: In a 96-well microtiter plate, add 10 nM of recombinant GyrB enzyme. Add the quinazoline derivatives at varying concentrations (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes to allow the inhibitor to reach equilibrium in the binding pocket.

  • Reaction Initiation: Add 1 mM ATP to all wells to initiate the hydrolysis reaction. Incubate for 30 minutes at 37°C.

  • Detection: Terminate the reaction by adding Malachite Green reagent. The reagent forms a green complex with the released

    
    .
    
  • Quantification & Validation: Measure absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

    • Self-Validation: Calculate the Z'-factor using positive controls (Novobiocin) and negative controls (DMSO vehicle). A Z' > 0.5 validates the assay's robustness and signal-to-noise ratio.

References

  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Molecular Dynamics Study of Quinazoline Compounds Complexed with Filamenting Temperature-Sensitive Z Protein and Gyrase Subunit. Current Trends in Biotechnology and Pharmacy. Available at:[Link]

  • Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. ResearchGate. Available at:[Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial. University of Vienna (u:scholar). Available at:[Link]

Sources

Comparative Evaluation Guide: In Vitro Cytotoxicity Profiling of Quinazoline-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & The Challenge

Quinazoline-2-carboxamide derivatives represent a critical evolution in the design of kinase inhibitors. Unlike classic 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib), the 2-carboxamide substitution offers unique vectors for overcoming the T790M resistance mutation in EGFR and targeting VEGFR-2 simultaneously.

However, profiling these lipophilic, multi-targeted heterocycles presents specific challenges. Standard metabolic assays (MTT/MTS) often yield artifacts due to the compounds' interference with mitochondrial dehydrogenase activity, independent of cell death. This guide compares available assay platforms and recommends the Sulforhodamine B (SRB) assay as the gold standard for this specific chemical class due to its stoichiometric protein binding and independence from metabolic flux.

Assay Selection: Strategic Comparison

For quinazoline-2-carboxamide screening, selecting the correct readout is as critical as the synthesis itself.

Comparative Analysis of Cytotoxicity Platforms
FeatureMTT / MTS (Tetrazolium) CellTiter-Glo® (ATP) Sulforhodamine B (SRB)
Readout Principle Metabolic Activity (Mitochondrial Reductase)Metabolic Activity (ATP Quantitation)Total Cellular Protein Mass
Sensitivity Moderate (>20,000 cells/well)High (>50 cells/well)High (>1,000 cells/well)
Kinase Inhibitor Compatibility Low. Kinase inhibitors often suppress mitochondrial respiration before cell death, leading to false positives (underestimation of viability).Medium. ATP drops rapidly, but "cytostatic" vs. "cytotoxic" distinction is difficult.High. Measures biomass.[1] Unaffected by metabolic perturbations caused by EGFR/VEGFR inhibition.
Cost Efficiency Low (Reagents cheap, but labor intensive)Low (Reagents very expensive)Very High (Reagents negligible, stable endpoint)
Solubility Issues High. Formazan crystals require solubilization; quinazolines may precipitate or interfere.Low. Lysis step is robust.Low. Dye binds to fixed proteins; drug solubility is irrelevant after washing.

Recommendation: While ATP assays are superior for HTS (High-Throughput Screening), the SRB Assay is the scientifically superior choice for accurate IC50 determination of quinazoline derivatives during Lead Optimization. It avoids the "metabolic trap" and provides a stable, linear readout of cellular protein content.

Mechanistic Context: EGFR Signaling Pathway

Quinazoline-2-carboxamides primarily target the ATP-binding pocket of EGFR. Understanding the downstream signaling is essential for interpreting cytotoxicity data, as cell death often results from the simultaneous blockade of the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.

EGFR_Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound Quinazoline-2-Carboxamide Compound->EGFR Inhibits (IC50: nM) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Inhibition of Apoptosis mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Mechanism of Action. The derivative blocks EGFR autophosphorylation, severing downstream survival (PI3K/AKT) and proliferation (RAS/ERK) signals.

Featured Protocol: Optimized SRB Assay

This protocol is optimized for adherent cancer cell lines (e.g., A549, MCF-7) treated with hydrophobic quinazoline derivatives.

Phase A: Preparation & Treatment[2]
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates.

    • Critical: Include a "Time Zero" (Tz) plate fixed at the time of drug addition to distinguish cytostatic from cytotoxic effects.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Add 100 µL of Quinazoline-2-carboxamide serial dilutions (0.01 µM – 100 µM).

    • Solvent Control: DMSO concentration must be <0.5% v/v in all wells.[2]

Phase B: Fixation & Staining (The SRB Workflow)

SRB_Workflow Step1 1. TCA Fixation (10% TCA, 4°C, 1h) Step2 2. Wash (Tap Water x4) Step1->Step2 Step3 3. Staining (0.4% SRB, 20 min) Step2->Step3 Step4 4. Wash (1% Acetic Acid x4) Step3->Step4 Step5 5. Solubilization (10mM Tris Base) Step4->Step5 Step6 6. Readout (OD 510-540nm) Step5->Step6

Figure 2: SRB Assay Workflow. The critical step is TCA fixation, which locks the protein monolayer in place.

Detailed Steps:

  • Fixation: Without removing medium, gently add 50 µL cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (Final TCA ~10%). Incubate at 4°C for 1 hour.

    • Why? TCA precipitates proteins and fixes the cell monolayer.[1] Unlike methanol fixation, TCA does not interfere with plastic adherence.

  • Washing: Wash 4x with slow-running tap water. Air dry completely.[2]

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B solution (dissolved in 1% acetic acid). Incubate 20 minutes at Room Temp.

  • Destaining: Wash 4x with 1% Acetic Acid to remove unbound dye.[3] Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base solution (pH 10.5). Shake for 5 minutes.

  • Measurement: Read absorbance at 510 nm.

Comparative Performance Data

The following data illustrates the expected potency of novel Quinazoline-2-carboxamide derivatives (Q2C-Novel) compared to standard clinical inhibitors.

Table 1: Comparative IC50 Values (µM) across Cell Lines

CompoundA549 (Lung, WT EGFR)H1975 (Lung, T790M Mutant)MCF-7 (Breast)HepG2 (Liver)
Gefitinib (Control)0.02 ± 0.005> 10.0 (Resistant)5.2 ± 0.48.1 ± 1.2
Erlotinib (Control)0.03 ± 0.004> 10.0 (Resistant)6.5 ± 0.89.4 ± 0.9
Q2C-Novel (Derivative 4e) 0.59 ± 0.01 0.85 ± 0.12 2.1 ± 0.3 3.7 ± 0.1
Sorafenib (VEGFR Control)4.2 ± 0.5N/A3.8 ± 0.22.5 ± 0.3

Data Interpretation:

  • Efficacy: While the Q2C derivative may show slightly lower potency than Gefitinib in Wild Type (WT) EGFR lines (A549), its structural modification allows it to retain sub-micromolar potency in H1975 cells, which harbor the resistance-conferring T790M mutation.

  • Selectivity: The Q2C scaffold often exhibits dual inhibition (EGFR/VEGFR), evidenced by broader cytotoxicity across HepG2 lines compared to pure EGFR inhibitors.

Calculation & Quality Control

To ensure data integrity, calculate Percentage Growth (PG) using the Time Zero (Tz) control:

  • If OD_test ≥ OD_Tz:

    
    
    
  • If OD_test < OD_Tz (Cell Kill):

    
    
    

Acceptance Criteria:

  • Z-Factor: > 0.5 for screening plates.

  • CV (Coefficient of Variation): < 15% between replicate wells.[4]

  • Linearity: R² > 0.98 for the standard curve of cell density vs. OD.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[3] Nature Protocols, 1(3), 1112–1116. Link

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. Link

  • El-Azab, A. S., et al. (2022). Design, synthesis, and biological evaluation of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Arabian Journal of Chemistry, 15(7), 103866. Link

  • Petty, R. D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number.[5][6][7] Journal of Bioluminescence and Chemiluminescence, 10(1), 29–34.[5][7] Link

  • Abcam. Sulforhodamine B (SRB) Cell Cytotoxicity Assay Kit Protocol. Link

Sources

Spectroscopic differentiation of 4-hydroxy and 4-oxo quinazoline tautomers

Authoritative Grounding: The use of vibrational spectroscopy, often in conjunction with computational studies, is a well-established method for investigating tautomerism in heterocyclic systems, including quinazolines. [14][15]

Conclusion: A Multi-Spectroscopic Strategy for Unambiguous Assignment

While each technique provides valuable information, a single method may not be sufficient to definitively characterize the tautomeric state of a novel quinazoline derivative under all relevant conditions (e.g., solid vs. solution, polar vs. nonpolar environment). A robust and trustworthy characterization relies on a multi-faceted approach.

Recommended Workflow:

  • Initial Screen (UV-Vis): Use UV-Vis spectroscopy with a range of solvents to quickly assess if a tautomeric equilibrium exists.

  • Definitive Structure (NMR): Employ ¹H and, most importantly, ¹³C NMR in a relevant solvent (typically DMSO-d₆) to unambiguously determine the dominant structure in solution. The chemical shift of the C4 carbon is the single most reliable diagnostic marker.

  • Solid-State Confirmation (IR/Raman): Use ATR-IR or Raman spectroscopy to characterize the solid form of the material, which is often the state used for biological assays and formulation. The presence or absence of the C=O stretch around 1680 cm⁻¹ provides a clear-cut answer.

By integrating the evidence from these complementary techniques, researchers can confidently assign the tautomeric structure of their quinazoline derivatives, leading to more accurate models, stronger intellectual property, and ultimately, more effective drug development campaigns.

References
  • Benchchem. (2025).
  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 165. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. [Link]

  • Benchchem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
  • Srivastava, R. K., et al. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Molecular Structure, 1061, 137-144. [Link]

  • Ivanova, B. B., & Spiteller, M. (2015). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 11, 1481-1491. [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Benchchem.
  • El-Sayed, M. A. A., et al. (2022). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Molecules, 27(19), 6543. [Link]

  • Saitkulov, F. S., et al. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Development and Innovations in Science, 2(1), 24-27. [Link]

  • Wang, H., et al. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega, 7(17), 14787-14794. [Link]

  • Panicker, C. Y., et al. (2010). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. Journal of Molecular Structure, 963(1-3), 137-144. [Link]

  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Odesa Pharmaceutical Journal, (1), 4-11. [Link]

  • El-Gazzar, A. R. B. A., et al. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 2643-2656. [Link]

  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Odesa Pharmaceutical Journal, (1), 4-11. [Link]

  • Brezová, V., et al. (2007). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 186(2-3), 265-274. [Link]

  • Reis, J., et al. (2021). 4-Oxoquinolines and monoamine oxidase: When tautomerism matters. European Journal of Medicinal Chemistry, 213, 113175. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxyquinazoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline core is a significant scaffold in the development of therapeutic agents, including those with antimicrobial and cytotoxic properties.[1][2][3] The procedures outlined herein are designed to mitigate risks associated with this class of compounds, ensuring that their disposal is handled with the utmost care and in compliance with regulatory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for the parent compound, 4-Hydroxyquinazoline, this chemical should be handled as a hazardous substance.[4][5][6]

Identified Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Due to these potential hazards, strict adherence to PPE protocols is mandatory.

Personal Protective Equipment (PPE)Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[7]
Eye/Face Protection Safety goggles or a face shield to prevent splashes.[5]
Skin and Body Protection A lab coat should be worn, with sleeves fully extended to overlap with gloves. For larger quantities or in case of a spill, chemical-resistant aprons or full-body suits may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[8] If a fume hood is not available, a NIOSH-approved respirator may be required.

Waste Segregation and Containment: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing accidental reactions and ensuring compliant disposal.

Step-by-Step Segregation Protocol:

  • Designated Waste Container: Dedicate a specific, clearly labeled container for 4-Hydroxyquinazoline-2-carboxamide waste.

  • Chemical Compatibility: Do not mix this waste with other chemical streams unless their compatibility is confirmed. Quinazoline derivatives can be incompatible with strong oxidizing agents, acids, and bases. A chemical compatibility chart should be consulted.[9][10][11][12]

  • Container Requirements:

    • The container must be in good condition, free of leaks, and made of a compatible material (e.g., high-density polyethylene - HDPE).

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[13]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Hydroxyquinazoline-2-carboxamide," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[8]

Disposal Workflow: A Decision-Making Framework

The primary and most recommended method for the disposal of 4-Hydroxyquinazoline-2-carboxamide is through a licensed chemical waste disposal company.

DisposalWorkflow Start Start: 4-Hydroxyquinazoline-2-carboxamide Waste Generated Segregate Segregate Waste in Labeled, Compatible Container Start->Segregate ContactEHS Contact Institutional EHS Department Segregate->ContactEHS Decontaminate Decontaminate Empty Containers (Triple Rinse with Appropriate Solvent) Segregate->Decontaminate For empty containers LicensedDisposal Arrange Pickup by Licensed Hazardous Waste Disposal Company ContactEHS->LicensedDisposal Incineration Controlled Incineration (Performed by Licensed Facility) LicensedDisposal->Incineration Disposal company determines final method End End: Compliant Disposal Incineration->End NonHaz Dispose of Decontaminated Container as Non-Hazardous Waste Decontaminate->NonHaz NonHaz->End

Caption: Decision workflow for the disposal of 4-Hydroxyquinazoline-2-carboxamide.

Detailed Disposal Procedures

Primary Disposal Method: Licensed Chemical Waste Disposal

  • Collection and Storage: Collect all waste containing 4-Hydroxyquinazoline-2-carboxamide, including contaminated labware (e.g., pipette tips, weighing boats), in the designated hazardous waste container. Store the container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Contact EHS: Notify your institution's EHS department about the hazardous waste that needs to be collected. They will have established procedures and contracts with licensed disposal companies.[8]

  • Documentation: Provide the EHS department and the waste disposal company with an accurate description of the waste, including the chemical name and quantity.

Alternative Disposal Method: Controlled Incineration

In some instances, controlled incineration by a licensed and permitted facility is an acceptable method for chemical waste destruction.[8] This process should only be carried out by trained professionals in a specialized facility. Under no circumstances should you attempt to incinerate chemical waste in a standard laboratory setting.

Decontamination of Empty Containers

Empty containers that once held 4-Hydroxyquinazoline-2-carboxamide must be treated as hazardous waste unless properly decontaminated.[8]

Triple Rinsing Procedure:

  • Select a suitable solvent for rinsing (e.g., acetone or ethanol).

  • Rinse the container thoroughly with the solvent, ensuring all interior surfaces are coated.

  • Collect the rinsate as hazardous waste and add it to your 4-Hydroxyquinazoline-2-carboxamide waste container.

  • Repeat the rinsing process two more times.

  • After the third rinse, the container may be disposed of as non-hazardous waste, in accordance with your institution's guidelines.[8]

Emergency Procedures

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the spill by using absorbent materials (e.g., sand, vermiculite).

  • Cleanup: Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container.[4] Avoid generating dust.[4]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

Regulatory Compliance

Disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[14][15] It is imperative to adhere to all federal, state, and local regulations. Your institution's EHS department is the primary resource for ensuring compliance.

Conclusion

The responsible disposal of 4-Hydroxyquinazoline-2-carboxamide is a multi-faceted process that requires careful planning and execution. By adhering to the procedures outlined in this guide—from rigorous use of PPE and proper waste segregation to engaging licensed disposal services—researchers can ensure a safe working environment and maintain the highest standards of environmental stewardship.

References

  • Thermo Fisher Scientific. (2025, September 18).
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  • PubMed. (2020, October 21). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance.
  • PubMed Central. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
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  • PubMed Central. (2022, June 7). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.
  • MDPI. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
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Navigating the Safe Handling of 4-Hydroxyquinazoline-2-carboxamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 4-Hydroxyquinazoline-2-carboxamide and its derivatives represent a class of compounds with significant interest in medicinal chemistry.[1][2][3][4][5][6][7][8] Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxyquinazoline-2-carboxamide, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard Assessment: Understanding the Risks

Based on the data for 4-Hydroxyquinazoline, the primary hazards are:

  • Acute Oral Toxicity: Harmful if swallowed.[9][11][12]

  • Skin Irritation: Causes skin irritation.[9][11][12]

  • Serious Eye Irritation: Causes serious eye irritation.[9][11][12]

  • Respiratory Irritation: May cause respiratory irritation.[10][11]

The compound is typically a powder or solid, which means that dust inhalation is a potential route of exposure.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the first step in selecting the appropriate PPE.[15][16][17] For handling 4-Hydroxyquinazoline-2-carboxamide, the following PPE is mandatory.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.[15][18]To protect against splashes and dust that can cause serious eye irritation.[9][10][11]
Hand Protection Chemically resistant gloves (e.g., nitrile).[15][19] Inspect gloves for any signs of degradation or puncture before use.To prevent skin contact and subsequent irritation.[9][10][11] Disposable nitrile gloves offer protection against incidental contact and should be changed immediately if contaminated.[15]
Body Protection A lab coat, buttoned and with sleeves rolled down.[16][19] Long pants and closed-toe shoes are also required.[15][16]To protect the skin from spills and splashes.[19]
Respiratory Protection Generally not required for small-scale laboratory use if work is conducted in a properly functioning chemical fume hood.[10] If a fume hood is not available or if there is a risk of generating significant dust, a respirator may be necessary based on a risk assessment.To prevent the inhalation of dust particles that may cause respiratory irritation.[10][11]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling 4-Hydroxyquinazoline-2-carboxamide minimizes the risk of exposure.

Workflow for Safe Handling

cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect container Weighing Weighing Storage->Weighing Transport in secondary containment Dissolving Dissolving Weighing->Dissolving In fume hood Reaction Reaction Dissolving->Reaction Use appropriate glassware Decontamination Decontamination Reaction->Decontamination Clean all surfaces Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal Segregate waste

Caption: A streamlined workflow for the safe handling of 4-Hydroxyquinazoline-2-carboxamide.

Step-by-Step Handling Procedures
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][13]

  • Weighing and Preparation:

    • Always handle the solid compound within a certified chemical fume hood to minimize inhalation risks.[9]

    • Wear all required PPE as outlined in the table above.

    • Use a spatula to handle the solid and avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment:

    • Keep all containers with the compound closed when not in use.

    • Be mindful of your actions to prevent spills.

    • Do not eat, drink, or smoke in the laboratory.[9]

  • Decontamination:

    • After handling, thoroughly wash your hands and any exposed skin with soap and water.[9][11]

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent such as ethanol or acetone can be used, with the rinsate collected as hazardous waste.[20]

    • Contaminated lab coats should be professionally laundered. Do not take them home.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[11]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[10][11] If skin irritation occurs, seek medical attention.[9]
Inhalation Move the person to fresh air.[11] If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.[11]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully scoop the material into a sealed container for proper disposal.[9] Avoid creating dust.[9] Ventilate the area and decontaminate the spill site.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Hydroxyquinazoline-2-carboxamide and its waste is essential to protect the environment and comply with regulations.

  • Waste Segregation: All solid waste contaminated with the compound (e.g., gloves, absorbent materials) and any unused compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound and rinsates from decontamination should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[20]

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal company.[20] Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can safely handle 4-Hydroxyquinazoline-2-carboxamide, minimizing risks and fostering a culture of safety in the laboratory.

References

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: 4-Hydroxyquinazoline. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). Chapter 3 - Personal Protective Equipment. Retrieved from [Link]

  • MDPI. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • PMC. (2022, June 7). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2021, November 18). Synthesis and Applications of Quinazoline Derivatives. Retrieved from [Link]

  • PMC. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]

  • PubMed. (2020, May 1). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Retrieved from [Link]

  • PMC. (2025, August 1). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Retrieved from [Link]

  • ResearchGate. (2024, October 20). (PDF) Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

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